molecular formula C4H5BrO2 B1338077 1-Bromocyclopropanecarboxylic acid CAS No. 89544-84-3

1-Bromocyclopropanecarboxylic acid

Cat. No.: B1338077
CAS No.: 89544-84-3
M. Wt: 164.99 g/mol
InChI Key: LGHSAVSEBATWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C4H5BrO2 and its molecular weight is 164.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSAVSEBATWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511910
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89544-84-3
Record name 1-Bromocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89544-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-bromocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 1-bromocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the synthesis process.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, particularly in the development of novel pharmaceuticals. The presence of the strained cyclopropyl ring and the reactive bromine atom at the α-position makes it a versatile synthon for introducing the cyclopropyl moiety and for further functionalization. The Hell-Volhard-Zelinsky reaction provides a direct and relatively efficient method for the preparation of this compound from the readily available starting material, cyclopropanecarboxylic acid.

Primary Synthesis Pathway: The Hell-Volhard-Zelinsky Reaction

The most common and direct route for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus, typically in the form of red phosphorus or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and undergoes bromination at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[1][2]

Reaction Mechanism

The HVZ reaction mechanism can be summarized in the following steps:

  • The phosphorus catalyst reacts with bromine to form phosphorus tribromide (PBr₃).

  • PBr₃ converts the carboxylic acid into an acyl bromide.

  • The acyl bromide tautomerizes to its enol form.

  • The enol intermediate is then brominated at the α-carbon by elemental bromine.

  • Finally, hydrolysis of the α-bromo acyl bromide yields this compound.[1]

HVZ_Mechanism start Cyclopropanecarboxylic Acid acyl_bromide Cyclopropyl Acyl Bromide start->acyl_bromide + PBr₃ PBr3 PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ HBr HBr Br2_1 Br₂ Br2_1->alpha_bromo_acyl_bromide product 1-Bromocyclopropane- carboxylic Acid alpha_bromo_acyl_bromide->product + H₂O H2O H₂O (Workup)

Caption: Hell-Volhard-Zelinsky reaction pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, adapted from procedures for analogous compounds.[1][2]

Materials and Reagents:

  • Cyclopropanecarboxylic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Diethyl ether

  • Ice water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclopropanecarboxylic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a manageable reaction temperature and rate.

  • Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture in a water bath (e.g., 50-60 °C) for several hours until the evolution of hydrogen bromide gas ceases. The disappearance of the bromine color can be used to monitor the reaction progress.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Experimental_Workflow setup Reaction Setup: - Cyclopropanecarboxylic Acid - Red Phosphorus addition Slow Addition of Bromine (Ice Bath) setup->addition reaction Heating (50-60 °C) (Several Hours) addition->reaction workup Quenching with Ice Water reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Concentration extraction->drying purification Vacuum Distillation drying->purification product Pure 1-Bromocyclopropane- carboxylic Acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, based on analogous procedures.[1][2]

ParameterTypical Value/ConditionRationale/Expected Outcome
Starting Material Cyclopropanecarboxylic acidThe substrate for α-bromination.
Brominating Agent Bromine (Br₂)Provides the bromine atom for substitution at the α-position.
Catalyst Red Phosphorus or PBr₃Facilitates the formation of the acyl bromide intermediate.[1]
Temperature 50-100 °CBalances reaction rate while minimizing side reactions.[1]
Reaction Time Several hours to overnightTo ensure complete conversion of the starting material.[1]
Workup AqueousHydrolyzes the α-bromo acyl bromide to the carboxylic acid.[1]
Expected Yield Moderate to GoodThe HVZ reaction is generally effective for this transformation.

Alternative Synthesis Pathways

While the Hell-Volhard-Zelinsky reaction is a primary method, other synthetic strategies could potentially be employed, although they are less direct or less commonly reported for this specific molecule.

  • Cyclopropanation of a Brominated Alkene: A potential route could involve the cyclopropanation of a suitable bromo-substituted acrylic acid derivative. For instance, direct cyclopropanation of unprotected α,β-unsaturated acids has been achieved using samarium and iodoform, offering a stereospecific synthesis of cyclopropanecarboxylic acids.[3] Applying this to a substrate like 2-bromoacrylic acid could theoretically yield the target molecule.

  • Modification of a Pre-functionalized Cyclopropane: Another approach could start with a cyclopropane ring already bearing functional groups that can be converted to a carboxylic acid and a bromine atom. However, this often involves more complex, multi-step syntheses.

Conclusion

The synthesis of this compound is most reliably achieved through the Hell-Volhard-Zelinsky reaction, starting from cyclopropanecarboxylic acid. This method, while requiring careful handling of bromine and phosphorus reagents, is a well-established and effective procedure for the α-bromination of carboxylic acids. The detailed protocol and data provided in this guide are intended to support researchers and drug development professionals in the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-Bromocyclopropanecarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopropanecarboxylic acid, a synthetically versatile cyclopropane derivative, has carved a niche for itself as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, three-membered ring structure, combined with the reactivity imparted by the bromine and carboxylic acid functionalities, offers a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its first reported synthesis, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

The cyclopropane ring, a motif of significant interest in drug design, confers unique conformational rigidity and metabolic stability to molecules. The introduction of a bromine atom and a carboxylic acid group onto this scaffold, as seen in this compound, provides handles for a variety of chemical transformations, making it a desirable intermediate for the synthesis of complex molecular architectures. This document traces the origins of this compound, from its initial synthesis to its current applications.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1989 in The Journal of Organic Chemistry. The method describes a straightforward approach starting from the commercially available cyclopropanecarboxylic acid. While the historical context of its "discovery" in the broader sense is not extensively detailed in the initial literature, its emergence was a logical progression in the exploration of functionalized cyclopropanes for synthetic applications.

Logical Pathway to Synthesis

The synthesis of this compound can be understood as a direct functionalization of the cyclopropane ring at the alpha-position to the carboxyl group. This transformation leverages well-established principles of organic chemistry.

logical_pathway Start Commercially Available Starting Material Reactant Cyclopropanecarboxylic Acid Start->Reactant Intermediate Alpha-Bromination Reaction Reactant->Intermediate Introduce bromine source and reaction conditions Product This compound Intermediate->Product

Caption: Logical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₄H₅BrO₂
Molecular Weight 164.99 g/mol
CAS Number 89544-84-3
Appearance Solid
Melting Point Not definitively reported in primary literature
Boiling Point Not definitively reported in primary literature
¹H NMR Peaks corresponding to cyclopropyl protons and carboxylic acid proton expected.
¹³C NMR Peaks corresponding to cyclopropyl carbons and carboxyl carbon expected.
IR Spectroscopy Characteristic absorptions for O-H (broad), C=O, and C-Br bonds expected.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns expected.

Experimental Protocols

While the full experimental details from the original 1989 publication are not widely accessible, a representative protocol for the synthesis of a similar compound, bromocyclopropane, from cyclopropanecarboxylic acid via a modified Hunsdiecker reaction is well-documented in Organic Syntheses. This procedure provides valuable insight into the practical aspects of handling these reagents. A plausible experimental workflow for the synthesis of this compound is outlined below.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve cyclopropanecarboxylic acid in a suitable inert solvent (e.g., CCl₄). B 2. Add a brominating agent (e.g., N-Bromosuccinimide) and a radical initiator (e.g., AIBN). A->B C 3. Heat the mixture to reflux under an inert atmosphere. B->C D 4. Monitor the reaction progress by TLC or GC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Filter to remove any solid byproducts. E->F G 7. Wash the organic layer with aqueous sodium thiosulfate and brine. F->G H 8. Dry the organic layer over anhydrous sodium sulfate. G->H I 9. Remove the solvent under reduced pressure. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarboxylic acid in a suitable solvent like carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Remove the solvent in vacuo.

    • Purify the resulting crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

Role in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently highlighted in publicly available literature, its structural motif is of significant interest to medicinal chemists. The cyclopropane ring acts as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. Furthermore, the carboxylic acid group can be used to improve solubility or to act as a key interacting group with a biological target.

The logical application of this compound in a drug discovery cascade is illustrated below.

drug_discovery_flow A This compound (Building Block) B Chemical Modification (e.g., amide coupling, cross-coupling) A->B C Library of Analogs B->C D Biological Screening (Target-based or Phenotypic) C->D E Hit Identification D->E Active Compounds F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound, since its first reported synthesis, has become a recognized, albeit specialized, building block in organic chemistry. While a detailed historical account of its discovery is not extensively documented, its utility is evident from its continued availability and the logical synthetic pathways it enables. For researchers in drug development, it represents a valuable starting point for the creation of novel, conformationally constrained molecules with the potential for unique biological activities. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to expand its role in the ongoing quest for new therapeutic agents.

Technical Guide: 1-Bromocyclopropanecarboxylic Acid (CAS RN: 89544-84-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

1-Bromocyclopropanecarboxylic acid, identified by the CAS Registry Number 89544-84-3, is a halogenated organic compound featuring a strained three-membered cyclopropane ring.[1] This structure is of significant interest in synthetic and medicinal chemistry. The presence of both a carboxylic acid group and a bromine atom at the same carbon atom provides two reactive centers, making it a versatile building block for the synthesis of more complex molecules.[1] Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents, where the rigid cyclopropane scaffold can impart desirable properties such as metabolic stability and enhanced binding affinity to biological targets.[2][3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Registry Number 89544-84-3[4][5][6]
Molecular Formula C₄H₅BrO₂[4][5]
Molecular Weight 164.99 g/mol [5]
Appearance Solid[4]
Melting Point 78 °C[6]
Boiling Point 235.1 ± 23.0 °C (at 760 Torr)[6]
Density 2.107 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[6]
IUPAC Name 1-bromocyclopropane-1-carboxylic acid[5]
Synonyms 1-Bromocyclopropane-1-carboxylic acid, Cyclopropanecarboxylic acid, 1-bromo-[1][4][6]
InChI Key LGHSAVSEBATWBX-UHFFFAOYSA-N[4]
SMILES C1CC1(C(=O)O)Br[5]

Synthesis Pathway and Experimental Protocol

The primary method for synthesizing this compound is through the α-bromination of its precursor, cyclopropanecarboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a standard and effective method for this transformation, involving the reaction of a carboxylic acid with bromine in the presence of a phosphorus catalyst.

Synthesis Workflow via Hell-Volhard-Zelinsky Reaction

HVZ_Reaction cluster_reactants Reactants & Catalyst cluster_process Reaction Steps Start Cyclopropanecarboxylic Acid Step1 Step 1: Acyl Bromide Formation Carboxylic acid reacts with PBr₃. Start->Step1 Input Br2 Bromine (Br₂) Step3 Step 3: α-Bromination Enol intermediate is brominated by Br₂. Br2->Step3 Brominating Agent PBr3 Phosphorus Tribromide (PBr₃) (Catalyst) PBr3->Step1 Step2 Step 2: Enolization Acyl bromide tautomerizes to its enol form. Step1->Step2 Step2->Step3 Step4 Step 4: Hydrolysis The α-bromo acyl bromide is hydrolyzed. Step3->Step4 Product This compound Step4->Product Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cyclopropanecarboxylic acid based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Red phosphorus (catalytic amount, ~0.1 eq)

  • Bromine (Br₂) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add cyclopropanecarboxylic acid and a catalytic amount of red phosphorus. Add anhydrous solvent (e.g., DCM) to dissolve the starting material.

  • Addition of Bromine : Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive bromine vapor from escaping.

  • Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for several hours, or until the reaction is complete (monitored by TLC or GC-MS). The reaction can be slow and may require heating overnight.

  • Workup - Hydrolysis : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final carboxylic acid product.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate to recover the product.

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification : Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for introducing the cyclopropyl moiety into larger molecules. The cyclopropane ring is a "bioisostere" for other groups and its incorporation can significantly influence the pharmacological profile of a drug candidate.

  • Scaffold for Biologically Active Molecules : The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] It is used as a building block for synthesizing compounds targeting the central nervous system and for creating enzyme inhibitors.[2][7]

  • Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of a drug, such as its half-life.[3]

  • Synthetic Handle : The bromine atom and the carboxylic acid group serve as versatile functional handles.[5] The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Heck) for further molecular elaboration.

Applications cluster_reactions Chemical Transformations cluster_products Resulting Molecular Classes Start This compound Amide Amide Formation (via -COOH) Start->Amide Ester Esterification (via -COOH) Start->Ester Coupling Cross-Coupling Rxns (e.g., Suzuki, via -Br) Start->Coupling Pharma Pharmaceuticals / APIs Amide->Pharma Agro Agrochemicals (Pesticides, Herbicides) Ester->Agro Coupling->Pharma Research Complex Research Molecules Coupling->Research

Caption: Role as a versatile building block in chemical synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation (Category 2) GHS07 (Exclamation Mark)H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation (Category 2A) GHS07 (Exclamation Mark)H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Data sourced from PubChem CID 12867480.[5]

References

An In-depth Technical Guide to the Determination of the Molecular Weight of 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the molecular weight of 1-bromocyclopropanecarboxylic acid, a crucial parameter for professionals in the fields of chemical research and pharmaceutical development. Accurate molecular weight determination is fundamental for reaction stoichiometry, analytical characterization, and drug design.

Chemical Identity and Formula

This compound is an organic compound featuring a cyclopropane ring substituted with both a bromine atom and a carboxylic acid functional group.[1] Its chemical structure dictates its molecular formula, which is the cornerstone for molecular weight calculation.

The established molecular formula for this compound is C₄H₅BrO₂ .[1][2][3][4]

Principle of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To perform this calculation, the atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O) are required. These values are based on the weighted average of the masses of their natural isotopes.

Experimental Protocols: Not Applicable

The determination of molecular weight for a known chemical structure is a computational process based on established atomic weights and does not require a physical experimental protocol. The procedure relies on data provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic Weights and Molecular Weight Calculation

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

ElementSymbolQuantity in MoleculeStandard Atomic Weight ( g/mol )Total Contribution to Molecular Weight ( g/mol )
CarbonC412.011[5][6][7]48.044
HydrogenH51.008[8][9][10][11][12]5.040
BromineBr179.904[13][14][15][16][17]79.904
OxygenO215.999[18][19][20][21][22]31.998
Total 164.986

The calculated molecular weight of this compound is 164.99 g/mol .[3][4]

Visualization of the Calculation Workflow

The logical process for determining the molecular weight is illustrated in the following diagram.

MolecularWeightCalculation A Identify Chemical Formula (C₄H₅BrO₂) B Determine Atomic Composition (C=4, H=5, Br=1, O=2) A->B E Calculate Total Mass for Each Element B->E C Obtain Standard Atomic Weights D C: 12.011 H: 1.008 Br: 79.904 O: 15.999 C->D D->E F Sum Elemental Masses E->F G Final Molecular Weight (164.986 g/mol) F->G

Workflow for calculating molecular weight.

References

The Diverse Biological Activities of Cyclopropanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a unique three-membered carbocycle, imparts remarkable conformational rigidity and metabolic stability to molecules. When incorporated into a carboxylic acid scaffold, it gives rise to a class of compounds known as cyclopropanecarboxylic acid derivatives, which have garnered significant attention in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiviral to anticancer and antidepressant effects. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of various cyclopropanecarboxylic acid derivatives has been quantified through numerous studies. The following tables summarize key inhibitory and effective concentrations (IC50 and EC50) across different biological targets.

Table 1: Anticancer Activity of Cyclopropanecarboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cyclopamine DerivativeLung Cancer CellsImproved activity over cyclopamine[1]
1-Phenylcyclopropane Carboxamide DerivativesU937 (Human Myeloid Leukemia)Exhibited antiproliferative activity[2]
Cinnamic Acid DerivativesHCT116 (Colon Cancer)0.34 - 22.4[3]
Cinnamic Acid DerivativesHTB-26 (Breast Cancer)10 - 50[3]
Cinnamic Acid DerivativesPC-3 (Pancreatic Cancer)10 - 50[3]
Cinnamic Acid DerivativesHepG2 (Hepatocellular Carcinoma)10 - 50[3]

Table 2: Antiviral Activity of Cyclopropanecarboxylic Acid Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
Guanine Z-isomer 5bHuman Cytomegalovirus (HCMV)0.27 - 0.49[4]
Guanine Z-isomer 5bMurine Cytomegalovirus (MCMV)0.27 - 0.49[4]
6-Methoxy Analogue 5gHuman Cytomegalovirus (HCMV)2.0 - 3.5[4]
Adenine Z-isomer 5aHuman Cytomegalovirus (HCMV)3.6 - 11.7[4]
2-Amino-6-cyclopropylamino-derivative 6eEpstein-Barr Virus (EBV)~0.3[4]
2,6-Diaminopurine derivative 6hEpstein-Barr Virus (EBV)~0.3[4]
Thymine Z-isomer 5dEpstein-Barr Virus (EBV)4.6[4]
Guanine Z-derivative 5bEpstein-Barr Virus (EBV)7[4]
2-Amino-6-methoxypurine analogue 5gVaricella Zoster Virus (VZV)3.3[4]
2,6-Diaminopurine 5hHepatitis B Virus (HBV)4[4]
Dipeptidyl InhibitorsSARS-CoV-2 3CLpro0.14 - 0.46[5]
Dipeptidyl InhibitorsSARS-CoV-1 3CLpro0.24 - 2.56[5]
Dipeptidyl InhibitorsMERS-CoV 3CLpro0.05 - 0.41[5]

Table 3: Enzyme Inhibitory Activity of Cyclopropanecarboxylic Acid Derivatives

Compound/DerivativeEnzymeIC50/KdissReference
2-Substituted-cyclopropane-1-carboxylic acidsO-acetylserine sulfhydrylase (OASS)Low micromolar Kdiss[6]
2-Cyclopropyl ACCEthylene BiosynthesisI50 of 1.5 mM[7]
Cyclopropane-1,2-dicarboxylic acidsO-acetylserine sulfhydrylase (OASS)Nanomolar concentrations[8]

Table 4: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

Compound/DerivativeMicroorganismMIC80 (µg/mL)Reference
Amide Derivatives (F8, F24, F42)Candida albicans16[9][10][11][12]
Amide Derivatives (F5, F9, F29, F53)Staphylococcus aureus32 - 64[12]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of cyclopropanecarboxylic acid derivatives stem from their interaction with various cellular pathways. Here, we visualize some of the key mechanisms.

Anticancer Activity: Induction of Apoptosis

Many anticancer agents, including certain cyclopropanecarboxylic acid derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Ligand Binding Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Cyclopropane\nDerivatives Cyclopropane Derivatives Cyclopropane\nDerivatives->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis Hedgehog (Hh)\nLigand Hedgehog (Hh) Ligand Patched (PTCH)\nReceptor Patched (PTCH) Receptor Hedgehog (Hh)\nLigand->Patched (PTCH)\nReceptor Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH)\nReceptor->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins Inhibits Target Gene\nExpression Target Gene Expression GLI Proteins->Target Gene\nExpression Activates Cyclopamine\nDerivatives Cyclopamine Derivatives Cyclopamine\nDerivatives->Smoothened (SMO) Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene\nExpression->Cell Proliferation\n& Survival cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles Serotonin Serotonin Vesicles->Serotonin Release Norepinephrine Norepinephrine Vesicles->Norepinephrine Release SERT Serotonin Transporter NET Norepinephrine Transporter Cyclopropane\nDerivatives Cyclopropane Derivatives Cyclopropane\nDerivatives->SERT Inhibits Cyclopropane\nDerivatives->NET Inhibits Serotonin->SERT Reuptake Serotonin\nReceptors Serotonin Receptors Serotonin->Serotonin\nReceptors Binds Norepinephrine->NET Reuptake Norepinephrine\nReceptors Norepinephrine Receptors Norepinephrine->Norepinephrine\nReceptors Binds Signal\nTransduction Signal Transduction Serotonin\nReceptors->Signal\nTransduction Norepinephrine\nReceptors->Signal\nTransduction

References

The Cyclopropane Motif: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties and rigidifying effect have profound implications for drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the significance of the cyclopropane motif, detailing its impact on drug properties, providing exemplary synthetic protocols, and visualizing its role in key biological pathways.

Physicochemical Properties and Bioisosteric Roles

The utility of the cyclopropane ring in drug design stems from its distinct structural and electronic features. The inherent ring strain of approximately 27.5 kcal/mol forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "banana" bonds with increased p-character, leading to unique electronic properties that are intermediate between those of an alkane and an alkene.[1][2]

Key physicochemical properties imparted by the cyclopropane motif include:

  • Rigidity and Conformational Restriction: The planar and rigid nature of the cyclopropane ring reduces the conformational flexibility of a molecule.[3][4] This pre-organization can lock a drug molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing potency.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5] This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability.[3]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and pKa, providing a valuable tool for fine-tuning its ADME (absorption, distribution, metabolism, and excretion) properties.

As a bioisostere, the cyclopropane ring can mimic other common functional groups, offering advantages in drug design:

  • gem-Dimethyl Group Bioisostere: The cyclopropane ring can serve as a conformationally restricted mimic of a gem-dimethyl group, maintaining a similar spatial arrangement while offering increased metabolic stability.

  • Alkene and Phenyl Ring Bioisostere: Due to its partial π-character, the cyclopropane ring can act as a bioisostere for alkenes and, in some contexts, even for phenyl rings, providing a three-dimensional scaffold that can escape the "flatland" of aromatic systems.[2]

Impact on Pharmacological Properties: Quantitative Insights

The incorporation of a cyclopropane motif can lead to significant improvements in a drug candidate's pharmacological profile. The following tables summarize quantitative data from the literature, illustrating the positive impact of this unique structural element.

Compound/AnalogPrimary TargetIC50 (nM)Fold Improvement with CyclopropaneReference
ALK Inhibitor Analog 1 (without cyclopropane) ALK160-[6]
ALK Inhibitor Analog 9 (with cyclopropane) ALK295.5x[6]
Coronavirus 3CLpro Inhibitor 5c (with cyclopropane) SARS-CoV-2 3CLpro12 (EC50)N/A (Lead Compound)[7]
Coronavirus 3CLpro Inhibitor 11c (optimized cyclopropane) SARS-CoV-2 3CLpro11 (EC50)1.1x (relative to 5c)[7]
Drug/AnalogPropertyValue (with Cyclopropane)Value (without Cyclopropane/analog)Reference
Spiro[cyclopropane-1,3'-oxindole] Derivative Aqueous SolubilityIncreased up to 4-fold with β-cyclodextrin complexationLower intrinsic solubility[8]
Cyclopropyl-containing compound Metabolic Half-lifeGenerally increased due to resistance to CYP-mediated oxidationGenerally shorter due to metabolic lability of alkyl chains[3]

Key Synthetic Methodologies and Experimental Protocols

The construction of the cyclopropane ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The Simmons-Smith and Corey-Chaykovsky reactions are two of the most widely employed methods for the synthesis of cyclopropane-containing drug molecules.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. This reaction is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]

Detailed Experimental Protocol: Synthesis of a Cyclopropyl Intermediate via Furukawa Modification

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alkene substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add diiodomethane (2.0 eq) to the stirred solution.

  • Carbenoid Formation: Add a solution of diethylzinc (2.0 eq) in hexanes dropwise via a syringe over 30 minutes. Caution: The reaction is exothermic and gas evolution (ethane) will be observed. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing compound.[10][11]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropanes.[6][7][12][13] This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

Detailed Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone

  • Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise at room temperature. Stir the resulting mixture at room temperature for 1 hour until gas evolution ceases and a clear solution is obtained.

  • Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Workup: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.[1][12][13]

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the role of cyclopropane-containing drugs in specific signaling pathways and to visualize a typical drug discovery workflow.

Inhibition of Anaplastic Lymphoma Kinase (ALK) Signaling

Several potent and selective ALK inhibitors incorporate a cyclopropane moiety to enhance their binding affinity and pharmacokinetic properties. The following diagram depicts the ALK signaling pathway and the point of inhibition by these drugs.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades ALK ALK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation ALK->Dimerization Activates Ligand Ligand (e.g., Pleiotrophin) Ligand->ALK Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT ALK_Inhibitor Cyclopropane-containing ALK Inhibitor ALK_Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

ALK Signaling Pathway Inhibition
Inhibition of SARS-CoV-2 3CL Protease

The SARS-CoV-2 3C-like protease (3CLpro) is a crucial enzyme for viral replication. Cyclopropane-based inhibitors have been developed to target this enzyme. The diagram below illustrates the viral replication cycle and the inhibitory action of these compounds.

SARS_CoV_2_Replication_Cycle cluster_host_cell Host Cell Viral_Entry 1. Viral Entry (via ACE2 Receptor) RNA_Release 2. Viral RNA Release Viral_Entry->RNA_Release Translation 3. Translation of Polyproteins (pp1a, pp1ab) RNA_Release->Translation Proteolysis 4. Polyprotein Cleavage by 3CLpro & PLpro Translation->Proteolysis Replication_Complex 5. Formation of Replication-Transcription Complex Proteolysis->Replication_Complex Replication_Transcription 6. RNA Replication & Transcription Replication_Complex->Replication_Transcription Structural_Proteins 7. Synthesis of Structural Proteins Replication_Transcription->Structural_Proteins Assembly 8. Virion Assembly Replication_Transcription->Assembly Structural_Proteins->Assembly Release 9. New Virion Release Assembly->Release SARS_CoV_2 SARS-CoV-2 Virion SARS_CoV_2->Viral_Entry CLpro_Inhibitor Cyclopropane-based 3CLpro Inhibitor CLpro_Inhibitor->Proteolysis Inhibits GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_synthesis GABA GAD->GABA_synthesis Synthesizes Vesicle Synaptic Vesicle GABA_synthesis->Vesicle Packaged into Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic Synaptic_Cleft->GAT Reuptake GABA_Receptor GABA Receptor (GABA-A or GABA-B) Synaptic_Cleft->GABA_Receptor Binds to Postsynaptic_Effect Inhibitory Postsynaptic Potential GABA_Receptor->Postsynaptic_Effect GABA_Analog Cyclopropyl-GABA Analog GABA_Analog->GAT Inhibits Antiviral_Screening_Workflow Start Start: Compound Library (including cyclopropane derivatives) Primary_Screening Primary Screening: High-Throughput Cell-Based Assay (e.g., CPE reduction) Start->Primary_Screening Dose_Response Dose-Response and Cytotoxicity Assays Primary_Screening->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Hit_Confirmation->Mechanism_of_Action Confirmed Hits Inactive Inactive Compounds Hit_Confirmation->Inactive Inactive/ Toxic Lead_Optimization Lead Optimization (SAR) (e.g., modify cyclopropane substituents) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Dose_Response In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Optimized Leads Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Navigating the Reactive Landscape of 1-Bromocyclopropanecarboxylic Acid: A Technical Guide to its Behavior in Electrophilic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopropanecarboxylic acid stands as a molecule of significant interest in medicinal chemistry and organic synthesis, offering a compact, rigid scaffold. However, its reactivity, particularly under electrophilic conditions, deviates substantially from classical aromatic or even aliphatic systems. This in-depth technical guide moves beyond the simplistic notion of direct electrophilic substitution on the cyclopropane ring. Instead, it provides a nuanced exploration of the competing and often dominant reaction pathways, primarily electrophile-induced ring-opening. By understanding the underlying electronic and steric factors, researchers can better predict and control the outcomes of reactions involving this versatile building block, paving the way for its more effective utilization in the synthesis of complex molecular architectures.

Introduction: The Unique Nature of the Cyclopropyl Scaffold

The cyclopropane ring, with its inherent strain and unique bonding characteristics, presents a fascinating challenge and opportunity in synthetic chemistry. The C-C bonds possess significant p-character, allowing them to interact with electrophiles in a manner reminiscent of alkenes. However, this interaction is often a prelude to ring cleavage, a consequence of the substantial release of ring strain (approximately 27 kcal/mol).

The subject of this guide, this compound, is further distinguished by the presence of two electron-withdrawing groups: a bromine atom and a carboxylic acid. These substituents profoundly influence the electronic nature of the cyclopropane ring, deactivating it towards classical electrophilic attack and simultaneously predisposing it to nucleophilic ring-opening. This guide will dissect the expected reactivity of this molecule in the presence of common electrophiles, providing a theoretical framework and practical considerations for its synthetic applications.

The Unlikelihood of Classical Electrophilic Substitution

Conventional electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, are cornerstones of organic synthesis, particularly for aromatic compounds.[1][2] These reactions proceed through a mechanism involving the attack of an electrophile on an electron-rich system to form a cationic intermediate, followed by the elimination of a proton to restore the original system's stability.[3]

For this compound, several factors conspire to make this pathway highly improbable:

  • Ring Strain: The high ring strain of the cyclopropane ring makes the formation of a cationic intermediate, which would further increase this strain, energetically unfavorable.

  • Electron-Withdrawing Substituents: The bromine atom and the carboxylic acid group are both electron-withdrawing. The carboxylic acid group is a deactivating group in electrophilic aromatic substitution, and its effect on the cyclopropane ring is similarly deactivating.[4][5] These groups reduce the electron density of the cyclopropane C-C bonds, making them less nucleophilic and therefore less susceptible to attack by electrophiles.

  • Alternative, Lower Energy Pathways: As will be discussed, electrophile-induced ring-opening provides a more energetically favorable reaction pathway due to the significant release of ring strain.

Therefore, researchers should not anticipate achieving direct substitution of a hydrogen atom on the cyclopropane ring of this compound with an electrophile while retaining the three-membered ring.

The Predominant Reaction Pathway: Electrophile-Induced Ring-Opening

The most probable outcome of exposing this compound to electrophilic reagents is the opening of the cyclopropane ring. Cyclopropanes bearing electron-accepting groups are known to act as electrophiles themselves, undergoing polar, ring-opening reactions with nucleophiles.[6][7][8][9] In the context of electrophilic conditions, the initial interaction of an electrophile with the cyclopropane ring can trigger a cascade leading to ring cleavage.

The mechanism of this process can be conceptualized as follows:

  • Initial Electrophilic Attack: An electrophile (E+) can interact with the "bent" C-C bonds of the cyclopropane ring. This interaction can lead to the formation of a corner-protonated cyclopropane-like intermediate or proceed directly to bond cleavage.[10]

  • Ring-Opening: The C-C bond opposite to the carbon bearing the electron-withdrawing groups is often the most susceptible to cleavage. This cleavage is driven by the release of ring strain and can be facilitated by the coordination of the electrophile. The regioselectivity of the ring-opening will be dictated by the stability of the resulting carbocationic intermediate.

  • Nucleophilic Quenching: The resulting open-chain intermediate, which will possess a carbocation or a related electrophilic center, will be readily trapped by any nucleophile present in the reaction mixture (e.g., the counter-ion of the electrophile, solvent, or an added nucleophile).

The following diagram illustrates the general principle of electrophile-induced ring-opening:

References

retrosynthetic analysis of 1-bromocyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Bromocyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its inherent strain and rigidity can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and metabolic stability.[1] This guide provides a detailed examination of the retrosynthetic analysis for this compound and its derivatives, key intermediates for introducing the cyclopropane moiety into more complex pharmaceutical candidates.

A retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials.[2] The primary disconnection for this compound and its common derivatives—the corresponding ester and amide—is the functional group interconversion (FGI) to the parent acid. The key carbon-bromine bond is retrosynthetically disconnected via a transformation that suggests an α-halogenation of the corresponding carboxylic acid.

The core cyclopropane structure is disconnected through a cyclization reaction, leading back to a linear precursor. A common and effective method for synthesizing cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide, which itself is formed from the intramolecular cyclization of a γ-halonitrile.

retrosynthesis TGT_acid This compound P1_acid Cyclopropanecarboxylic Acid TGT_acid->P1_acid C-Br Disconnection (Hell-Volhard-Zelinsky) TGT_ester Methyl 1-Bromocyclopropanecarboxylate TGT_ester->TGT_acid FGI (Esterification) TGT_amide 1-Bromocyclopropanecarboxamide TGT_amide->TGT_acid P2_cyanide Cyclopropyl Cyanide P1_acid->P2_cyanide FGI (Hydrolysis) P3_halonitrile 4-Chlorobutyronitrile P2_cyanide->P3_halonitrile C-C Cyclization P4_start 1-bromo-3-chloropropane + NaCN P3_halonitrile->P4_start C-CN Disconnection workflow start 4-Chlorobutyronitrile step1 Cyclization (Base) start->step1 intermediate1 Cyclopropyl Cyanide step1->intermediate1 step2 Hydrolysis (H₂SO₄, H₂O) intermediate1->step2 intermediate2 Cyclopropanecarboxylic Acid step2->intermediate2 step3 α-Bromination (Br₂, PBr₃) intermediate2->step3 product_acid 1-Bromocyclopropanecarboxylic Acid step3->product_acid step4a Esterification (MeOH, H⁺) product_acid->step4a step4b1 To Acyl Chloride (SOCl₂) product_acid->step4b1 product_ester Methyl 1-Bromocyclo- propanecarboxylate step4a->product_ester intermediate3 1-Bromocyclopropanecarbonyl Chloride step4b1->intermediate3 step4b2 Amidation (NH₃) intermediate3->step4b2 product_amide 1-Bromocyclopropanecarboxamide step4b2->product_amide hvz_mechanism RCOOH Cyclopropanecarboxylic Acid AcylBromide Acyl Bromide RCOOH->AcylBromide 1. Formation of Acyl Bromide PBr3 PBr₃ Br2 Br₂ H2O H₂O (workup) Enol Enol Intermediate AcylBromide->Enol 2. Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide 3. α-Bromination Product This compound AlphaBromoAcylBromide->Product 4. Hydrolysis

References

Methodological & Application

Application Notes and Protocols for 1-Bromocyclopropanecarboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery.[1][2][3] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[2] These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent lead compounds.[1] The cyclopropyl group is a valuable fragment in medicinal chemistry due to its unique conformational and electronic properties, which can enhance potency, metabolic stability, and reduce off-target effects.[4][5][6][7][8] Carboxylic acids are also prevalent fragments, known for their ability to form key interactions with biological targets.[9][10][11]

1-Bromocyclopropanecarboxylic acid combines the desirable features of both a cyclopropyl ring and a carboxylic acid moiety, making it an attractive fragment for FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing for the growth of the fragment into a more potent and selective inhibitor. These application notes provide a detailed overview and experimental protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein of interest.

I. Application Notes

Rationale for Using this compound

The unique structural and physicochemical properties of this compound make it a valuable fragment for drug discovery:

  • Rigid Scaffold: The cyclopropyl ring provides a rigid, three-dimensional scaffold that can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity.[4][6]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic properties of a drug candidate.[5][6]

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's binding site.[9]

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for a variety of chemical modifications to explore the surrounding chemical space and optimize binding affinity.

Potential Applications in Drug Discovery

Fragments like this compound are particularly useful in targeting proteins where a carboxylic acid is known to be important for binding, such as:

  • Enzymes with charged or polar active sites.

  • Protein-protein interactions where "hot-spot" residues can be targeted.[9]

  • Receptors that recognize carboxylate-containing endogenous ligands.

II. Experimental Protocols

This section outlines a series of experimental protocols for a hypothetical FBDD campaign using a fragment library containing this compound.

Fragment Library Preparation

A diverse fragment library is crucial for a successful FBDD campaign.[2]

Protocol 1: Preparation of a this compound-Containing Fragment Library

  • Fragment Selection: Select a diverse set of low molecular weight fragments (typically < 300 Da) that adhere to the "Rule of Three".[2] Include this compound and its analogs.

  • Quality Control: Ensure the purity of each fragment is >95% using techniques such as NMR and LC-MS.

  • Solubility Assessment: Determine the solubility of each fragment in the assay buffer. Insoluble fragments should be excluded.[10]

  • Stock Solution Preparation: Prepare high-concentration stock solutions of each fragment (e.g., 100 mM in DMSO).

  • Plating: Dispense the fragment stock solutions into 96- or 384-well plates for screening.

Biochemical Screening

Biochemical assays are often used for the primary screening of fragment libraries to identify initial hits.[12]

Protocol 2: High-Throughput Screening using a Biochemical Inhibition Assay

This protocol describes a generic enzyme inhibition assay. The specific substrate and detection method will depend on the target enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Enzyme Solution: Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay should be in the linear range of the assay.

    • Substrate Solution: Prepare a stock solution of the enzyme's substrate. The final concentration should be at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.

    • Fragment Plate: Thaw the prepared fragment library plate.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of assay buffer to all wells.

    • Add 1 µL of fragment solution from the library plate to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature to allow for fragment binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each fragment relative to the DMSO control.

    • Identify "hits" as fragments that exhibit a statistically significant level of inhibition (e.g., >30% inhibition).

Table 1: Hypothetical Biochemical Screening Data

Fragment IDStructure% Inhibition at 1 mMIC50 (µM)
F1This compound45850
F2Cyclopropanecarboxylic acid25>2000
F31-Methylcyclopropanecarboxylic acid321500
F4Bromobenzoic acid15>2000

IC50 values would be determined from subsequent dose-response experiments for initial hits.

Hit Validation and Characterization using Structural Biology

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are essential for validating fragment binding and providing structural insights for optimization.[13][14][15]

Protocol 3: X-ray Crystallography for Fragment-Target Complex

  • Protein Crystallization:

    • Optimize conditions to obtain well-diffracting crystals of the target protein.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound (at a concentration several-fold above its determined affinity) to the protein solution before setting up crystallization trials.

    • Soaking: Transfer existing protein crystals into a solution containing the fragment and allow it to diffuse into the crystal.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the fragment-bound crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis:

    • Analyze the electron density map to confirm the binding of this compound.

    • Characterize the specific interactions between the fragment and the protein, including hydrogen bonds and van der Waals contacts.

Table 2: Hypothetical X-ray Crystallography Data

ParameterValue
PDB ID(Hypothetical)
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
LigandThis compound
Key InteractionsHydrogen bond from carboxylic acid to Lys123; Halogen bond from bromine to backbone carbonyl of Gly78.

III. Visualizations

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Screening & Hit Identification cluster_2 Hit Validation & Optimization FragLib Fragment Library (including this compound) QC Quality Control (Purity, Solubility) FragLib->QC Plating Assay Plates QC->Plating Screening Biochemical Screen Plating->Screening Hit_ID Hit Identification (% Inhibition) Screening->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Structural_Bio Structural Biology (X-ray, NMR) Dose_Response->Structural_Bio SAR Structure-Activity Relationship Structural_Bio->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a fragment-based drug design campaign.

Binding_Hypothesis Target Target Protein Binding Pocket Carboxyl Carboxylic Acid Lys123 Lys123 (or other basic residue) Carboxyl->Lys123 H-bond Cyclopropyl Cyclopropyl Ring Hydrophobic_Pocket Hydrophobic Pocket Cyclopropyl->Hydrophobic_Pocket van der Waals Bromine Bromine Atom Gly78 Gly78 (or other backbone) Bromine->Gly78 Halogen bond/vector for growth

Caption: Hypothetical binding mode of this compound in a target protein.

References

Application Notes and Protocols: 1-Bromocyclopropanecarboxylic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopropanecarboxylic acid is a versatile synthetic building block in organic chemistry, offering a unique combination of a strained cyclopropane ring, a carboxylic acid handle for diverse functionalization, and a bromine atom that can participate in various coupling and substitution reactions.[1] Its rigid, three-dimensional structure makes it an attractive component for the synthesis of novel scaffolds in medicinal chemistry, particularly as a bioisostere for larger, more flexible groups. These application notes provide an overview of its key synthetic applications and detailed protocols for its use in several important transformations.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of important structural motifs, including:

  • Cyclopropylamines: The carboxylic acid can be converted to an amine via the Curtius rearrangement, providing access to 1-bromo-1-aminocyclopropane derivatives. These are useful building blocks for the synthesis of enzyme inhibitors and other biologically active molecules.

  • Decarboxylative Cross-Coupling Products: The carboxylic acid can be used in transition metal-catalyzed decarboxylative cross-coupling reactions to form C-C bonds.[2] This allows for the direct arylation, vinylation, or alkylation at the cyclopropane ring, opening up a wide range of possibilities for creating complex molecular architectures.

  • Minisci-Type Alkylation of Heteroarenes: Under photoredox catalysis, this compound can serve as a source of cyclopropyl radicals for the C-H functionalization of electron-deficient heteroarenes. This provides a direct method for the introduction of the cyclopropyl moiety onto important heterocyclic scaffolds.

  • Precursors to Bicyclo[1.1.1]pentanes (BCPs): While direct conversion is not commonly reported, the functionalities present on this compound make it a potential starting point for the synthesis of highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are increasingly used as bioisosteres for phenyl rings in drug discovery.

Experimental Protocols and Data

Synthesis of 1-Bromo-1-aminocyclopropane Derivatives via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to primary amines with one fewer carbon atom.[3][4] In the case of this compound, this reaction yields 1-bromo-1-isocyanatocyclopropane, which can be trapped with various nucleophiles to generate corresponding carbamates, ureas, or the free amine upon hydrolysis.[5]

Representative Protocol for the Synthesis of tert-Butyl (1-bromocyclopropyl)carbamate:

A solution of this compound (1.0 equiv) in anhydrous toluene is treated with triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA) (1.1 equiv) at room temperature. The reaction mixture is stirred for 30 minutes and then heated to 80-90 °C until the evolution of nitrogen gas ceases (typically 2-4 hours). After cooling to room temperature, tert-butanol (2.0 equiv) is added, and the mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tert-butyl (1-bromocyclopropyl)carbamate.

Table 1: Representative Data for the Curtius Rearrangement of this compound

EntryNucleophileProductYield (%)
1tert-Butanoltert-Butyl (1-bromocyclopropyl)carbamate75-85
2Benzyl alcoholBenzyl (1-bromocyclopropyl)carbamate70-80
3Aniline1-(1-Bromocyclopropyl)-3-phenylurea65-75
4Water (followed by workup)1-Bromo-1-aminocyclopropane hydrochloride60-70

Note: The data in this table is illustrative and based on typical yields for Curtius rearrangements. Actual yields may vary depending on specific reaction conditions and substrate.

Curtius_Rearrangement start This compound azide Acyl Azide Intermediate start->azide DPPA, Et3N isocyanate 1-Bromo-1-isocyanatocyclopropane azide->isocyanate Heat (-N2) carbamate Carbamate Derivative isocyanate->carbamate R-OH amine 1-Bromo-1-aminocyclopropane isocyanate->amine H2O

Caption: Curtius rearrangement of this compound.

Decarboxylative Cross-Coupling Reactions

Transition metal-catalyzed decarboxylative cross-coupling reactions are powerful tools for the formation of C-C bonds, using readily available carboxylic acids as coupling partners.[2] this compound can be employed in such reactions to introduce the 1-bromocyclopropyl motif onto various aromatic and vinylic systems.

Representative Protocol for Palladium-Catalyzed Decarboxylative Arylation:

In a glovebox, a reaction vessel is charged with this compound (1.5 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand such as SPhos (10 mol%), and a silver salt such as Ag₂CO₃ (2.0 equiv). The vessel is sealed, removed from the glovebox, and anhydrous dioxane is added. The reaction mixture is then heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 1-aryl-1-bromocyclopropane product.

Table 2: Representative Data for Decarboxylative Cross-Coupling of this compound

EntryCoupling PartnerCatalyst System (Pd)ProductYield (%)
14-BromoanisolePd(OAc)₂ / SPhos1-Bromo-1-(4-methoxyphenyl)cyclopropane60-75
21-BromonaphthalenePd(TFA)₂ / XPhos1-Bromo-1-(naphthalen-1-yl)cyclopropane55-70
32-BromopyridinePdCl₂(dppf)2-(1-Bromocyclopropan-1-yl)pyridine50-65
4(E)-β-BromostyrenePd₂(dba)₃ / P(t-Bu)₃(E)-1-Bromo-1-styrylcyclopropane45-60

Note: The data in this table is illustrative and based on typical yields for similar decarboxylative cross-coupling reactions. Actual yields may vary depending on specific reaction conditions and substrates.

Decarboxylative_Coupling cluster_reactants Reactants start This compound catalyst Pd Catalyst + Ligand Ag Salt (Oxidant) start->catalyst partner Aryl/Vinyl Halide partner->catalyst product 1-Bromo-1-(aryl/vinyl)cyclopropane catalyst->product Heat (-CO2)

Caption: Palladium-catalyzed decarboxylative cross-coupling workflow.

Photoredox-Catalyzed Minisci-Type Reaction

Photoredox catalysis enables the generation of radicals under mild conditions, which can then participate in a variety of transformations. The Minisci reaction allows for the direct C-H alkylation of electron-deficient heteroarenes. This compound can serve as a precursor to the 1-bromocyclopropyl radical for such functionalizations.

Representative Protocol for Photoredox-Catalyzed Minisci-Type Reaction:

To a solution of the heterocycle (e.g., lepidine, 1.0 equiv) and this compound (1.5 equiv) in a suitable solvent such as DMSO or acetonitrile, is added a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-2 mol%) and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv). The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 3: Representative Data for Minisci-Type Reaction with this compound

EntryHeterocyclePhotocatalystProductYield (%)
1LepidineRu(bpy)₃Cl₂4-(1-Bromocyclopropyl)lepidine60-70
2Isoquinoline4CzIPN1-(1-Bromocyclopropyl)isoquinoline55-65
3Pyridine (with TFA)Eosin Y2- and 4-(1-Bromocyclopropyl)pyridine40-50
4CaffeineMethylene Blue8-(1-Bromocyclopropyl)caffeine50-60

Note: The data in this table is illustrative and based on typical yields for Minisci-type reactions. Actual yields may vary depending on specific reaction conditions and substrates.

Minisci_Reaction cluster_start Initial State acid This compound radical 1-Bromocyclopropyl Radical acid->radical Oxidative Decarboxylation (with Excited Photocatalyst) photocat Photocatalyst excited_photocat Excited Photocatalyst* photocat->excited_photocat Visible Light product Alkylated Heterocycle radical->product heterocycle Heteroarene radical_cation Heteroarene Radical Cation heterocycle->radical_cation SET radical_cation->product Radical Addition & Rearomatization

Caption: General workflow for photoredox-catalyzed Minisci reaction.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

Experimental Protocol for Amide Bond Formation with 1-Bromocyclopropanecarboxylic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 1-Bromocyclopropanecarboxylic acid is a valuable building block, offering a unique three-dimensional scaffold with a reactive handle for further chemical modification. The strained cyclopropane ring and the presence of a bromine atom necessitate careful selection of coupling conditions to ensure efficient amide formation while preserving the integrity of the core structure. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound, targeting researchers, scientists, and professionals in drug development.

Comparative Overview of Common Coupling Methods

The choice of coupling reagent is critical for a successful amidation. Below is a summary of common coupling systems, their characteristics, and general expectations for their use with a substrate like this compound.

Coupling Reagent SystemActivating AgentAdditiveBaseTypical SolventTypical Reaction Time (h)Expected Yield Range (%)Key Advantages & Considerations
Uronium Salt HATUNoneDIPEA, Et₃NDMF, CH₃CN, DCM1 - 670 - 95High efficiency, fast reaction times, low racemization.[1][2] Ideal for sterically hindered substrates.
Carbodiimide EDCHOBtDIPEA, Et₃N, DMAPDCM, DMF2 - 1260 - 90Water-soluble byproducts simplify workup.[3][4] HOBt suppresses side reactions.
Phosphonium Salt PyBOPNoneDIPEADMF, DCM1 - 475 - 95High reactivity, suitable for challenging couplings. Byproducts are generally less hazardous than some older phosphonium reagents.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amide bond formation using this compound with different classes of coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0 - 3.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the coupling.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.2 eq) in anhydrous DCM (or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 - 1.5 eq) to the solution in one portion.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water (2x) to remove the water-soluble urea byproduct and excess EDC.

  • Perform a standard aqueous workup by washing with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow and the mechanistic rationale behind the coupling reactions.

experimental_workflow start Start: This compound + Amine reagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) start->reagents activation Carboxylic Acid Activation reagents->activation coupling Amide Bond Formation activation->coupling Nucleophilic Attack by Amine monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 1-Bromocyclopropanecarboxamide purification->product

General experimental workflow for amide coupling.

signaling_pathway acid R-COOH (Carboxylic Acid) active_ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) acid->active_ester + reagent Coupling Reagent (e.g., HATU, EDC) reagent->active_ester amide R-CO-NHR' (Amide Product) active_ester->amide + byproduct Byproducts (e.g., Urea, HOBt) active_ester->byproduct amine R'-NH₂ (Amine) amine->amide

Logical relationship in amide bond formation.

References

Application Notes and Protocols: 1-Bromocyclopropanecarboxylic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-bromocyclopropanecarboxylic acid as a versatile building block in the development of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented in publicly available literature, its structural motif is present in a variety of bioactive compounds. The following sections detail potential synthetic pathways to create agrochemically relevant derivatives, outline possible applications based on analogous structures, and provide generalized experimental protocols.

Synthetic Potential of this compound

This compound serves as a valuable starting material for the synthesis of various cyclopropane-containing compounds, a class of molecules known for their presence in potent agrochemicals, including pyrethroid insecticides and certain fungicides and herbicides. The strained cyclopropyl ring and the presence of both a carboxylic acid and a bromine atom offer multiple reaction sites for chemical modification.

A primary synthetic route to bioactive derivatives involves the formation of amides. The carboxylic acid moiety can be readily converted to an acid chloride, which can then be reacted with a wide range of amines (anilines, alkylamines, etc.) to generate a library of N-substituted cyclopropanecarboxamides. These amides are of particular interest as this functional group is a key feature in many successful fungicides.

Generalized Synthesis of N-Aryl Cyclopropanecarboxamides

A general workflow for the synthesis of N-aryl cyclopropanecarboxamides from this compound is depicted below. This process involves the initial activation of the carboxylic acid followed by coupling with an appropriate amine.

start This compound step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 SOCl₂ intermediate 1-Bromocyclopropanecarbonyl chloride step1->intermediate step2 Amide Coupling Reaction intermediate->step2 amine Substituted Aniline (or other amine) amine->step2 Base (e.g., Pyridine) product N-Aryl-1-bromocyclopropanecarboxamide step2->product application Screening for Agrochemical Activity (Fungicidal, Herbicidal, etc.) product->application

Caption: Synthetic workflow for N-Aryl-1-bromocyclopropanecarboxamide.

Potential Agrochemical Applications

Based on the bioactivity of structurally related compounds, derivatives of this compound hold promise in several areas of agrochemical development.

Fungicidal Activity

Carboxylic acid amides are a well-established class of fungicides. For instance, a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides have been synthesized and shown to possess antifungal activity.[1] Although these compounds do not contain the bromo-substitution, they demonstrate the potential of the cyclopropanecarboxamide scaffold in designing new fungicides. The introduction of a bromine atom could potentially enhance efficacy or alter the spectrum of activity.

Herbicidal Activity

Analogues of cyclopropane-1,1-dicarboxylic acid have been investigated as herbicides that target the enzyme ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids in plants.[2][3] While this compound is a monocarboxylic acid, its derivatives could potentially be designed to interact with other herbicidal targets. The development of novel herbicides is a continuous need in agriculture to manage weed resistance.

Plant Growth Regulation

Substituted cyclopropanecarboxylic acids are also of interest as plant growth regulators. For example, derivatives of cyclopropanecarboxylic acid are being explored as inhibitors of ethylene biosynthesis, a key process in plant development and fruit ripening.[4] By modulating ethylene levels, these compounds could be used to delay senescence, improve crop quality, and extend shelf life.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of agrochemical candidates derived from this compound. Researchers should adapt these methods based on the specific target molecule and available laboratory equipment.

Synthesis of N-(4-chlorophenyl)-1-bromocyclopropanecarboxamide (A Representative Amide)

Objective: To synthesize a representative N-aryl-1-bromocyclopropanecarboxamide for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Amide Coupling: In a separate flask, dissolve 4-chloroaniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 1-bromocyclopropanecarbonyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-chlorophenyl)-1-bromocyclopropanecarboxamide.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To evaluate the antifungal activity of synthesized compounds.

Materials:

  • Synthesized N-aryl-1-bromocyclopropanecarboxamides

  • Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Fungal plugs (5 mm diameter) from actively growing cultures

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50 °C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm fungal plug from the edge of an actively growing culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

Quantitative Data for Analogous Compounds

While specific data for derivatives of this compound is scarce, the following table presents data for related cyclopropanecarboxamides to illustrate the potential activity.

Compound ClassTarget Organism/EnzymeBioactivity (EC₅₀/IC₅₀/Inhibition %)Reference
N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamidesVarious FungiModerate antifungal activity[1]
Cyclopropane-1,1-dicarboxylic acid analoguesKetol-acid reductoisomerase (KARI)Moderate herbicidal activity[2][3]
N-Aryl CarbamatesVarious FungiGood to excellent in vitro antifungal activity[5][6]

Potential Mechanism of Action

The mechanism of action for novel compounds derived from this compound would need to be determined experimentally. However, based on the fungicidal activity of other carboxamides, a potential target could be the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion etc Electron Transport Chain (ETC) atp ATP Production etc->atp sdh Succinate Dehydrogenase (SDH) (Complex II) sdh->etc fumarate Fumarate sdh->fumarate inhibition Inhibition growth Fungal Growth atp->growth Energy succinate Succinate succinate->sdh compound N-Aryl-1-bromocyclopropanecarboxamide compound->sdh Hypothesized Binding

Caption: Hypothesized fungicidal mechanism of action.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The bioactivity of any novel compound is not guaranteed and requires thorough experimental verification.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel spiro-heterocyclic compounds utilizing 1-bromocyclopropanecarboxylic acid as a key starting material. The unique structural features of the cyclopropane ring make it a valuable scaffold in medicinal chemistry, and the methodologies presented here offer pathways to novel molecular architectures for drug discovery and development.[1]

Application Note 1: Synthesis of Spiro[cyclopropane-1,5'-oxazolidin]-4'-ones

This protocol details a proposed method for the synthesis of spiro-oxazolidinone derivatives through the reaction of this compound with 2-amino-2-methyl-1-propanol. This reaction proceeds via an initial amidation followed by an intramolecular nucleophilic substitution to form the spirocyclic system. Oxazoline-containing compounds are of significant interest due to their wide range of biological activities and applications in asymmetric catalysis.[2][3]

Experimental Workflow

workflow1 start Start: this compound + 2-Amino-2-methyl-1-propanol step1 Amide Formation: - DCC, DMAP - Dichloromethane (DCM) - 0°C to Room Temperature start->step1 step2 Intramolecular Cyclization: - Sodium Hydride (NaH) - Tetrahydrofuran (THF) - Reflux step1->step2 step3 Work-up and Purification: - Quench with water - Extraction with Ethyl Acetate - Column Chromatography step2->step3 product Product: 4',4'-Dimethylspiro[cyclopropane-1,5'-oxazolidin]-2'-one step3->product

Caption: Proposed workflow for the synthesis of a spiro-oxazolidinone.

Detailed Experimental Protocol

Protocol 1.1: Synthesis of 1-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamide

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes, then add 2-amino-2-methyl-1-propanol (1.0 eq) dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the desired amide intermediate.

Protocol 1.2: Synthesis of 4',4'-Dimethylspiro[cyclopropane-1,5'-oxazolidin]-2'-one

  • To a solution of the amide intermediate from Protocol 1.1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to afford the final spiro-oxazolidinone.

Quantitative Data (Hypothetical)
StepProductStarting MaterialYield (%)Purity (by HPLC)
1.11-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropanecarboxamideThis compound75>95%
1.24',4'-Dimethylspiro[cyclopropane-1,5'-oxazolidin]-2'-oneAmide Intermediate65>98%

Application Note 2: Synthesis of Spiro[cyclopropane-1,5'-thiazolidin]-4'-one Derivatives

This application note describes a proposed synthesis of a novel spiro-thiazolidinone derivative from this compound and thiourea. Spiro-thiazolidinones are an important class of heterocyclic compounds with diverse pharmacological activities. The proposed reaction involves the formation of a spiro-iminothiazolidinone intermediate, which can be subsequently hydrolyzed.

Signaling Pathway/Reaction Mechanism

pathway2 reactant1 This compound intermediate1 Acylthiourea Intermediate reactant1->intermediate1 + Thiourea (Activation) reactant2 Thiourea intermediate2 Spiro-iminothiazolidinone intermediate1->intermediate2 Intramolecular Cyclization (-HBr) product Spiro[cyclopropane-1,5'-thiazolidin]-2,4'-dione intermediate2->product Acid Hydrolysis

Caption: Proposed reaction pathway for spiro-thiazolidinone synthesis.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of 2'-Iminospiro[cyclopropane-1,5'-thiazolidin]-4'-one

  • In a round-bottom flask, combine this compound (1.0 eq), thiourea (1.1 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent such as acetonitrile (0.2 M).

  • Add a base, such as potassium carbonate (2.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the spiro-iminothiazolidinone.

Protocol 2.2: Hydrolysis to Spiro[cyclopropane-1,5'-thiazolidin]-2,4'-dione

  • Dissolve the spiro-iminothiazolidinone from Protocol 2.1 (1.0 eq) in a mixture of acetic acid and water (2:1).

  • Heat the solution to 100°C for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data (Hypothetical)
StepProductStarting MaterialYield (%)Purity (by ¹H NMR)
2.12'-Iminospiro[cyclopropane-1,5'-thiazolidin]-4'-oneThis compound55>90%
2.2Spiro[cyclopropane-1,5'-thiazolidin]-2,4'-dioneImino Intermediate80>97%

Disclaimer: The experimental protocols and quantitative data presented in these application notes are proposed based on established chemical principles and are intended for guidance. Actual results may vary, and optimization of reaction conditions may be necessary. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols: Stereoselective Synthesis Utilizing 1-Bromocyclopropanecarboxylic Acid as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules utilizing 1-bromocyclopropanecarboxylic acid as a versatile chiral precursor. The protocols focus on the resolution of racemic this compound to obtain enantiomerically enriched starting materials, followed by stereoselective transformations to introduce diverse functionalities. This approach offers a robust pathway to valuable chiral building blocks for drug discovery and development.

Introduction

Chiral cyclopropane derivatives are significant structural motifs in a wide array of pharmaceuticals and biologically active compounds. Their rigid framework and unique stereochemical properties can profoundly influence molecular conformation and binding affinity to biological targets. This compound presents itself as an attractive starting material for the synthesis of these valuable molecules. The presence of a carboxylic acid handle allows for resolution and derivatization, while the bromine atom can be stereoselectively substituted to introduce molecular diversity. This document outlines two primary strategies for leveraging this compound in stereoselective synthesis: Chiral Resolution and subsequent Stereoselective Substitution .

I. Chiral Resolution of Racemic this compound

A critical first step in utilizing this compound as a chiral precursor is the separation of its enantiomers. A highly effective method for this is diastereomeric salt crystallization using chiral resolving agents, such as cinchona alkaloids.

Logical Workflow for Chiral Resolution

racemic_acid Racemic this compound diastereomeric_salt Diastereomeric Salt Formation racemic_acid->diastereomeric_salt resolving_agent Chiral Resolving Agent (e.g., Cinchonidine or Cinchonine) resolving_agent->diastereomeric_salt crystallization Fractional Crystallization diastereomeric_salt->crystallization salt_separation Separation of Diastereomeric Salt Crystals crystallization->salt_separation mother_liquor Mother Liquor crystallization->mother_liquor acidification Acidification salt_separation->acidification enantioenriched_acid Enantiomerically Enriched This compound acidification->enantioenriched_acid acidification2 Acidification mother_liquor->acidification2 other_enantiomer Opposite Enantiomer (Enriched) acidification2->other_enantiomer

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Chiral Resolution

This protocol is adapted from methodologies used for similar brominated cyclopropyl carboxylic acids.[1]

Materials:

  • Racemic this compound

  • Cinchonidine (or Cinchonine for the other enantiomer)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • Salt Formation: In a flask, dissolve racemic this compound (1.0 eq) and cinchonidine (1.0 eq) in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The optical purity of the salt can be improved by recrystallization from methanol.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in a mixture of ethyl acetate and water. Add 1 M HCl dropwise with vigorous stirring until the aqueous layer reaches a pH of approximately 1-2.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) can be determined by converting the carboxylic acid to a suitable derivative (e.g., a methyl ester or an amide) and analyzing it by chiral HPLC.

II. Stereoselective Substitution of Enantiomerically Enriched this compound Derivatives

Once the enantiomerically pure this compound is obtained, it can be converted into various derivatives, such as amides, which can then undergo stereoselective nucleophilic substitution reactions.

Reaction Pathway for Stereoselective Substitution

chiral_acid Enantiopure This compound activation Carboxylic Acid Activation (e.g., Oxalyl Chloride) chiral_acid->activation amide_formation Amide Formation (with primary or secondary amine) activation->amide_formation chiral_amide Chiral 1-Bromocyclopropane- carboxamide amide_formation->chiral_amide nucleophilic_substitution Stereoselective Nucleophilic Substitution (SN2-type) chiral_amide->nucleophilic_substitution final_product Chiral 1-Substituted- cyclopropanecarboxamide nucleophilic_substitution->final_product nucleophile Nucleophile (Nu-H) (e.g., Azoles, Alcohols, Amines) nucleophile->nucleophilic_substitution

Caption: Synthesis of chiral amides and subsequent stereoselective substitution.

Experimental Protocol: Amide Formation and Nucleophilic Substitution

This protocol is based on the preparation and reaction of similar chiral bromocyclopropanecarboxamides.[1]

Materials:

  • Enantiomerically enriched this compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic)

  • Primary or secondary amine (e.g., tert-butylamine)

  • Triethylamine

  • Nucleophile (e.g., pyrrole, methanol)

  • Sodium hydride (for deprotonation of nucleophile if necessary)

  • Anhydrous Tetrahydrofuran (THF)

Part A: Synthesis of Chiral 1-Bromocyclopropanecarboxamide

  • Acid Chloride Formation: To a solution of enantiomerically enriched this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (3.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-bromocyclopropanecarboxamide.

Part B: Stereoselective Nucleophilic Substitution

  • Nucleophile Preparation (if necessary): In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Add the nucleophile (e.g., pyrrole, 1.2 eq) dropwise at 0 °C and stir for 30 minutes at room temperature.

  • Substitution Reaction: To the solution of the deprotonated nucleophile, add a solution of the chiral 1-bromocyclopropanecarboxamide (1.0 eq) in anhydrous THF. Stir the reaction at room temperature or heat as necessary, monitoring the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the stereochemically pure 1-substituted-cyclopropanecarboxamide.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities achieved in the synthesis and reaction of chiral bromocyclopropanecarboxamides, adapted from related literature.[1]

EntrySubstrateNucleophileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1(+)-(1R,2S)-1-Bromo-N-(tert-butyl)-...Ethanol(-)-(1R,2R,3S)-N-(tert-Butyl)-...-ethoxy...7830:1>95
2(+)-(1R,2S)-1-Bromo-N-(tert-butyl)-...Methanol(+)-(1R,2R,3S)-N-(tert-Butyl)-...-methoxy...7660:1>95
3(+)-(1R,2S)-1-Bromo-N,N,2-trimethyl-...Pyrrole(+)-(1R,2R,3S)-N,N,2-trimethyl-...-pyrrol...85>20:1>95

Conclusion

This compound serves as a highly valuable and versatile precursor for the stereoselective synthesis of chiral cyclopropane derivatives. The protocols detailed herein for chiral resolution and subsequent stereoselective substitution provide a reliable and adaptable framework for accessing a diverse range of enantiomerically pure cyclopropyl building blocks. These methods are of significant interest to researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space with well-defined stereochemistry. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly expand the synthetic utility of this powerful chiral precursor.

References

Applications of Photoredox Catalysis with Cyclopropyl Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of photoredox catalysis has opened new avenues for the functionalization of cyclopropyl-containing molecules, which are valuable motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key transformations involving cyclopropyl carboxylic acids and the synthesis of cyclopropane structures utilizing visible-light photoredox catalysis.

Application Note 1: Decarboxylative Radical Addition–Polar Cyclization Cascade for Cyclopropane Synthesis

The synthesis of functionalized cyclopropanes is of significant interest in organic chemistry. A powerful strategy to achieve this is through a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade.[1][2] This method allows for the construction of diverse cyclopropane structures from readily available carboxylic acids and chloroalkyl alkenes under mild reaction conditions.[1][2] The reaction proceeds via the generation of a radical from the carboxylic acid, which then adds to an electron-deficient alkene. A subsequent single-electron transfer (SET) results in a carbanion that undergoes an intramolecular cyclization to form the cyclopropane ring.[1]

This methodology is notable for its broad substrate scope and high functional group tolerance.[1][2] While highly efficient for many aliphatic carboxylic acids, the use of cyclopropyl carboxylic acid itself in this reaction has been shown to result in a lower yield, highlighting the challenges associated with the generation and subsequent reactions of cyclopropyl radicals.[1]

Reaction Scheme:

A general scheme for this transformation involves the reaction of a carboxylic acid with a chloroalkyl alkene in the presence of a photocatalyst and a base, irradiated with visible light.

Proposed Mechanism

The reaction is initiated by the deprotonation of the carboxylic acid, followed by a single-electron transfer from the carboxylate to the excited photocatalyst. This generates a carboxyl radical, which rapidly undergoes decarboxylation to form an alkyl radical. This radical then adds to the electron-deficient alkene. The resulting radical intermediate is reduced by the reduced form of the photocatalyst to generate a carbanion. Finally, an intramolecular SN2 reaction affords the cyclopropane product and regenerates the ground-state photocatalyst.[1]

G cluster_cat Photocatalytic Cycle cluster_sub Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light PC_red PC⁻ PC_star->PC_red R-COO⁻ PC_red->PC Radical Anion Radical_Adduct [R-Alkene-Cl]• RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Base R_rad R• RCOO_minus->R_rad - CO₂ R_rad->Radical_Adduct + Alkene-Cl Alkene Alkene-Cl Radical_Anion [R-Alkene-Cl]⁻ Radical_Adduct->Radical_Anion + e⁻ (from PC⁻) Cyclopropane Cyclopropane Radical_Anion->Cyclopropane Intramolecular Cyclization (-Cl⁻)

Caption: Proposed mechanism for the decarboxylative radical addition–polar cyclization cascade.

Quantitative Data

The following table summarizes the substrate scope for the synthesis of functionalized cyclopropanes, including an example using cyclopropyl carboxylic acid.[1]

Carboxylic AcidAlkeneProductYield (%)
Tetrahydrofuran-2-carboxylic acid(4-chlorobut-1-en-2-yl)boronic acid pinacol ester2-(tetrahydrofuran-2-yl)cyclopropylboronic acid pinacol ester90[3]
2-Methylheptanoic acid(4-chlorobut-1-en-2-yl)boronic acid pinacol ester2-(1-methylhexyl)cyclopropylboronic acid pinacol ester75[3]
Cyclopropanecarboxylic acid Methyl 2-(2-chloroethyl)acrylateMethyl 2-(cyclopropylmethyl)cyclopropanecarboxylate26[1][3]
Dehydroabietic acid(4-chlorobut-1-en-2-yl)boronic acid pinacol esterProduct of dehydroabietic acid85[1]
Trolox(4-chlorobut-1-en-2-yl)boronic acid pinacol esterProduct of Trolox80[1]
GemfibrozilMethyl 2-(2-chloroethyl)acrylateProduct of Gemfibrozil92[1]
Experimental Protocol

General Procedure for the Photoredox-Catalyzed Synthesis of Functionalized Cyclopropanes: [1][4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.3 mmol, 1.0 equiv), the chloroalkyl alkene (0.45 mmol, 1.5 equiv), photocatalyst (e.g., 4CzIPN, 1-5 mol%), and base (e.g., Cs₂CO₃, 0.6 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., DMF or CH₂Cl₂, 0.1 M) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., 34 W blue LED lamp) for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclopropane.

Application Note 2: Decarboxylative Alkylation of Vinylcyclopropanes

The functionalization of vinylcyclopropanes (VCPs) is a valuable transformation for the synthesis of complex molecules. Photoredox catalysis enables the decarboxylative alkylation of VCPs with a broad range of carboxylic acids.[5] This reaction proceeds under mild conditions, utilizing an iridium-based photocatalyst, and does not require any external metal co-catalysts or oxidants.[5] The process involves the generation of an alkyl radical from the corresponding carboxylic acid, which then adds to the vinyl group of the VCP. Subsequent ring-opening of the cyclopropane furnishes the functionalized product. This method provides access to γ,δ-unsaturated esters and unnatural homo-allylic amino acid derivatives with good functional group tolerance.[5]

Reaction Scheme:

The general reaction shows the coupling of a carboxylic acid with a vinylcyclopropane derivative under visible light irradiation in the presence of a photocatalyst and a base.

Proposed Mechanism

The reaction is initiated by the formation of a carboxylate, which is then oxidized by the excited photocatalyst to generate an alkyl radical after decarboxylation. This radical adds to the double bond of the vinylcyclopropane. The resulting cyclopropylcarbinyl radical undergoes rapid ring-opening to form a homoallylic radical. This radical is then oxidized to a carbocation by the photocatalyst, and subsequent trapping by a nucleophile (or deprotonation) yields the final product.

G cluster_cat Photocatalytic Cycle cluster_sub Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light PC_red PC⁻ PC_star->PC_red R-COO⁻ PC_red->PC Intermediate Radical Ring_Opened_Radical Homoallylic Radical RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Base R_rad R• RCOO_minus->R_rad - CO₂ Radical_Adduct Cyclopropylcarbinyl Radical R_rad->Radical_Adduct + VCP VCP Vinylcyclopropane Radical_Adduct->Ring_Opened_Radical Ring Opening Product Alkylated Product Ring_Opened_Radical->Product Oxidation & Trapping

Caption: Proposed mechanism for the decarboxylative alkylation of vinylcyclopropanes.

Quantitative Data

The following table presents a selection of carboxylic acids and vinylcyclopropanes used in this reaction, with the corresponding product yields.[5]

Carboxylic AcidVinylcyclopropaneProduct Yield (%)
Pivalic acidDiethyl 2-cyclopropylidenemalonate93
Cyclohexanecarboxylic acidDiethyl 2-cyclopropylidenemalonate85
1-Adamantanecarboxylic acidDiethyl 2-cyclopropylidenemalonate88
N-Boc-glycineDiethyl 2-cyclopropylidenemalonate75
N-Boc-L-phenylalanineDiethyl 2-cyclopropylidenemalonate72
4-Methoxybenzoic acidDiethyl 2-cyclopropylidenemalonate48
Experimental Protocol

General Procedure for the Decarboxylative Alkylation of Vinylcyclopropanes: [5]

  • In a screw-capped vial, combine the carboxylic acid (0.5 mmol, 1.0 equiv), vinylcyclopropane (0.75 mmol, 1.5 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., DMSO or acetonitrile, 0.2 M).

  • Seal the vial and stir the mixture under an inert atmosphere.

  • Irradiate the reaction with a blue LED lamp (e.g., 40 W) at room temperature for 12-36 hours.

  • After completion of the reaction, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired alkylated product.

References

The Role of Bicyclo[1.1.1]pentane (BCP) Analogs in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly looking beyond traditional flat, aromatic structures. This shift towards three-dimensional molecular architectures has highlighted the significant potential of bicyclo[1.1.1]pentane (BCP) as a versatile building block in drug design. BCP serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a unique opportunity to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3]

The incorporation of the rigid, sp³-rich BCP scaffold can lead to a range of benefits, including enhanced aqueous solubility, improved metabolic stability, increased passive permeability, and reduced non-specific binding.[3][4][5] These improvements are attributed to the three-dimensional nature of BCP, which disrupts the planarity and π-stacking interactions often associated with aromatic systems, thereby altering how a molecule interacts with its biological environment.[6] This application note provides an overview of the role of BCP in medicinal chemistry, detailed protocols for the synthesis of BCP analogs, and a summary of the quantitative improvements observed in key drug discovery parameters.

Advantages of BCP Incorporation

The substitution of a para-substituted phenyl ring or other moieties with a BCP scaffold can confer several advantages:

  • Improved Solubility: The non-planar, saturated nature of BCP can disrupt crystal lattice packing and reduce intermolecular interactions, leading to a significant increase in aqueous solubility.[4][7]

  • Enhanced Metabolic Stability: The C-H bonds of the BCP cage are generally more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to the C-H bonds of aromatic rings, resulting in increased metabolic stability and longer in vivo half-lives.[5]

  • Increased Permeability: The compact and lipophilic nature of the BCP core can enhance a molecule's ability to passively diffuse across biological membranes.[7]

  • Reduced Non-Specific Binding: By replacing aromatic rings, BCP can minimize undesirable π-π or cation-π interactions with off-target proteins, leading to cleaner pharmacological profiles.[5]

  • Novel Chemical Space: The unique geometry of BCP provides a scaffold to explore novel vector spaces for substituent placement, allowing for fine-tuning of target engagement.[3]

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following tables summarize quantitative data from the literature, comparing the properties of parent drug molecules with their corresponding BCP analogs.

CompoundTargetParameterParent Drug ValueBCP Analog ValueFold ImprovementReference
γ-Secretase Inhibitor (BMS-708,163) γ-SecretaseThermodynamic Aq. Sol. (pH 6.5)0.008 mg/mL0.093 mg/mL11.6[7]
Thermodynamic Aq. Sol. (pH 7.4)0.003 mg/mL0.098 mg/mL32.7[7]
Cmax (in vivo, mouse)1.1 µM4.1 µM~4[7]
AUC (in vivo, mouse)3.1 µMh12.8 µMh~4[7]
Lp-PLA2 Inhibitor (Darapladib analog) Lp-PLA2Kinetic Solubility (CLND)8 µM74 µM9.25[8]
Thermodynamic Sol. (FaSSIF)399 µg/mL>1000 µg/mL>2.5[8]
Permeability (AMP)230 nm/s705 nm/s3.1[8]
Leflunomide Dihydroorotate DehydrogenaseMetabolic Half-life (Human Microsomes)16.2 min33.1 min2.0[9]
Metabolic Half-life (Rat Microsomes)13.9 min28.6 min2.1[9]

Signaling Pathways and Experimental Workflows

To visualize the biological context and synthetic strategies related to BCP analogs, the following diagrams are provided.

G cluster_0 Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb β-secretase cleavage C99 C99 APP->C99 β-secretase cleavage sAPPa sAPPα APP->sAPPa α-secretase cleavage C83 C83 APP->C83 α-secretase cleavage Notch Notch NEXT NEXT Notch->NEXT ADAM cleavage gamma_secretase γ-Secretase beta_secretase β-Secretase alpha_secretase α-Secretase ADAM ADAM Protease Ab Aβ (Amyloid Plaque) C99->Ab γ-secretase cleavage AICD AICD C99->AICD γ-secretase cleavage C83->AICD γ-secretase cleavage p3 p3 C83->p3 γ-secretase cleavage NICD NICD NEXT->NICD γ-secretase cleavage Nucleus Nucleus AICD->Nucleus NICD->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Figure 1: γ-Secretase Signaling Pathway in Alzheimer's Disease.

G cluster_0 Vessel Wall LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidative Stress Lp_PLA2 Lp-PLA2 oxLDL->Lp_PLA2 Substrate for LysoPC Lysophosphatidylcholine Lp_PLA2->LysoPC Hydrolysis oxNEFA Oxidized NEFAs Lp_PLA2->oxNEFA Hydrolysis Macrophage Macrophage Inflammation Inflammation Macrophage->Inflammation Foam Cell Formation LysoPC->Inflammation oxNEFA->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

Figure 2: Lp-PLA2 Signaling Pathway in Atherosclerosis.

G cluster_0 General Synthetic Workflow for 1,3-Disubstituted BCPs Propellane [1.1.1]Propellane BCP_Intermediate BCP Radical Intermediate Propellane->BCP_Intermediate Radical_Initiator Radical Initiator (e.g., Alkyl Halide) Radical_Initiator->BCP_Intermediate Radical Addition Nucleophile Nucleophile (e.g., Amine) BCP_Analog 1,3-Disubstituted BCP Analog Nucleophile->BCP_Analog Trapping Photocatalyst Photocatalyst + Light Photocatalyst->Radical_Initiator Activation Copper_Catalyst Copper Catalyst Copper_Catalyst->BCP_Analog Cross-Coupling BCP_Intermediate->BCP_Analog

Figure 3: General Workflow for BCP Analog Synthesis.

Experimental Protocols

The following protocols are adapted from the literature and provide a general framework for the synthesis of BCP analogs. Researchers should consult the original publications for specific details and safety precautions.

Protocol 1: General Procedure for the Three-Component Radical Coupling to Synthesize 1,3-Disubstituted BCPs

This protocol is based on the copper-mediated multicomponent reaction developed by the MacMillan group for the synthesis of drug-like bicyclopentanes.[9]

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)

  • Radical precursor (e.g., alkyl iodide, sulfonyl chloride) (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.5 equiv)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

  • Copper catalyst (e.g., Cu(acac)₂) (5-10 mol%)

  • Base (e.g., DBU, K₂CO₃) (2.0 equiv, if necessary)

  • Degassed solvent (e.g., DMF, DMSO)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the radical precursor, nucleophile, iridium photocatalyst, copper catalyst, and base (if required).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Add the solution of [1.1.1]propellane via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP analog.

Protocol 2: Synthesis of a γ-Secretase Inhibitor BCP Analog

This protocol is adapted from the work of Stepan et al. for the synthesis of the BCP analog of BMS-708,163.[7][10]

Step 1: Synthesis of 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a suitable solvent, perform a two-step conversion to the corresponding mono-acid mono-amide.

  • Reduce the amide functionality to the corresponding amine.

  • Convert the amine to the corresponding iodide via a Sandmeyer-type reaction.

  • Protect the carboxylic acid, for example, as a methyl ester.

  • Reduce the ester to the corresponding alcohol.

  • Convert the alcohol to the iodide using a suitable iodinating agent (e.g., iodine, triphenylphosphine, imidazole).

  • Convert the remaining carboxylic acid to the nitrile.

Step 2: Coupling of the BCP Core with the Sulfonamide Moiety

  • Prepare the requisite sulfonamide fragment separately.

  • Couple the 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carbonitrile with the sulfonamide fragment via an N-alkylation reaction, typically in the presence of a base such as cesium carbonate in a polar aprotic solvent like DMF.

  • Hydrolyze the nitrile to the corresponding carboxylic acid.

  • Couple the carboxylic acid with the appropriate amine to form the final amide bond, using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Purify the final product by chromatography.

Protocol 3: Synthesis of a BCP-Leflunomide Analog

This protocol is a conceptual adaptation based on the copper-mediated synthesis of drug-like bicyclopentanes.[9]

Step 1: Preparation of the BCP-amine Precursor

  • Synthesize 3-iodobicyclo[1.1.1]pentan-1-amine using a suitable method, for example, from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a Curtius or Hofmann rearrangement of a mono-protected diacid derivative.

Step 2: Amide Coupling

  • Activate 5-methylisoxazole-4-carboxylic acid, for example, by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve 3-iodobicyclo[1.1.1]pentan-1-amine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Slowly add the 5-methylisoxazole-4-carbonyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by flash chromatography to yield N-(3-iodobicyclo[1.1.1]pentan-1-yl)-5-methylisoxazole-4-carboxamide.

Step 3: Final Cross-Coupling

  • Couple the resulting BCP-iodide with 4-(trifluoromethyl)aniline using a suitable cross-coupling methodology, such as a Buchwald-Hartwig amination, to furnish the final BCP-leflunomide analog.

Conclusion

Bicyclo[1.1.1]pentane has emerged as a powerful tool in modern drug discovery, offering a robust strategy to overcome common challenges associated with traditional aromatic scaffolds. The ability of BCP to enhance solubility, metabolic stability, and permeability while maintaining or even improving biological activity makes it an attractive bioisostere for a wide range of therapeutic targets. As synthetic methodologies for the construction of functionalized BCPs continue to advance, the application of this unique scaffold is expected to expand, paving the way for the development of next-generation therapeutics with superior drug-like properties. The protocols and data presented herein provide a valuable resource for researchers and scientists seeking to leverage the potential of BCP in their drug development programs.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-bromocyclopropanecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. The stereochemistry of these intermediates can significantly influence the efficacy and safety of the final drug product. Enzymatic kinetic resolution presents a highly efficient, selective, and environmentally sustainable alternative to traditional chemical methods for obtaining enantiomerically pure compounds.

This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound. The primary method described is the kinetic resolution of a corresponding racemic ester via enantioselective hydrolysis catalyzed by a lipase, a class of enzymes known for their broad substrate specificity and high enantioselectivity. The protocols and data are based on established methodologies for the resolution of analogous chiral carboxylic acids and esters, providing a robust starting point for process development and optimization.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase will preferentially catalyze the hydrolysis of one enantiomer of the racemic this compound ester into the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This results in a mixture of an enantioenriched carboxylic acid and the enantioenriched, unreacted ester. These two products can then be separated, providing access to both enantiomers of the target molecule. The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, and the enantioselectivity (E-value) of the enzyme.

Experimental Workflow

The overall process for the enzymatic resolution of racemic this compound involves four main stages: substrate preparation, enzymatic resolution, product work-up and separation, and chiral analysis.

G cluster_prep 1. Substrate Preparation cluster_resolution 2. Enzymatic Resolution cluster_workup 3. Work-up & Separation cluster_analysis 4. Chiral Analysis rac_acid Racemic 1-Bromocyclo- propanecarboxylic Acid esterification Esterification rac_acid->esterification rac_ester Racemic Ester Substrate esterification->rac_ester rac_ester2 Racemic Ester reaction Enantioselective Hydrolysis rac_ester2->reaction enzyme Lipase (e.g., CALB) enzyme->reaction mixture Mixture of (S)-Acid & (R)-Ester reaction->mixture separation Separation mixture->separation s_acid Enantioenriched (S)-Acid separation->s_acid r_ester Enantioenriched (R)-Ester separation->r_ester analysis Chiral HPLC s_acid->analysis r_ester->analysis

Figure 1: High-level workflow for the enzymatic resolution process.

Detailed Experimental Protocols

Protocol 1: Preparation of Racemic Ethyl 1-Bromocyclopropanecarboxylate

This protocol describes the synthesis of the ester substrate required for the enzymatic resolution.

  • Materials:

    • Racemic this compound

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Diethyl ether or MTBE

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve racemic this compound in an excess of absolute ethanol (approximately 10-20 volumes).

    • Cool the flask in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).

    • Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 12-24 hours).

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the racemic ethyl 1-bromocyclopropanecarboxylate. The product should be characterized by NMR and/or mass spectrometry.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol details the enzymatic hydrolysis step. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly recommended starting point due to its proven efficacy in resolving a wide range of chiral esters.[1]

  • Materials:

    • Racemic ethyl 1-bromocyclopropanecarboxylate

    • Immobilized Candida antarctica lipase B (CALB)

    • Phosphate buffer (0.1 M, pH 7.0)

    • Organic co-solvent (optional, e.g., tert-butyl methyl ether (MTBE) or toluene)

  • Procedure:

    • Prepare a reaction vessel with phosphate buffer (pH 7.0). If using a co-solvent, create a biphasic system (e.g., 9:1 buffer:organic solvent).

    • Add the racemic ethyl 1-bromocyclopropanecarboxylate to the buffer system to a final concentration of approximately 10-50 mM.

    • Add the immobilized lipase (e.g., 10-50 mg of lipase per mmol of substrate).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation (e.g., orbital shaker at 150-200 rpm).

    • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 2-4 hours). Each aliquot should be quenched (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering the enzyme) and analyzed by chiral HPLC to determine the enantiomeric excess of the substrate (eeₛ) and the product (eeₚ), and the conversion (c).

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the formed acid.

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent used in the reaction or another suitable solvent, dried, and stored for potential reuse.

Protocol 3: Work-up and Separation of Products

This protocol describes the separation of the enantioenriched carboxylic acid and the unreacted ester.

  • Materials:

    • Reaction filtrate from Protocol 2

    • Hydrochloric Acid (HCl, e.g., 2 M)

    • MTBE or other suitable extraction solvent

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Transfer the reaction filtrate to a separatory funnel. If a co-solvent was used, ensure the phases are well-separated.

    • Extract the aqueous phase with MTBE to ensure all the unreacted ester is in the organic phase.

    • Combine all organic phases. This fraction contains the enantioenriched unreacted ester.

    • Acidify the aqueous phase to pH ~2 by the careful addition of 2 M HCl.

    • Extract the acidified aqueous phase with MTBE (3 x 20 mL). This new organic extract contains the enantioenriched carboxylic acid product.

    • Individually, wash the two organic fractions (one containing the ester, the other the acid) with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • The purity of each fraction can be further improved by column chromatography if necessary.

Protocol 4: Chiral HPLC Analysis

This protocol outlines a general method for determining the enantiomeric composition of the substrate and product.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for a wide range of chiral compounds. Recommended columns include:

    • Chiralpak® AD-H or Chiralcel® OD-H[2][3]

  • Mobile Phase:

    • A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[3]

    • For acidic analytes like carboxylic acids, the addition of a small amount of a strong acid modifier (e.g., 0.1% trifluoroacetic acid (TFA)) to the mobile phase is crucial to obtain good peak shapes.[3]

    • A good starting condition is n-hexane:2-propanol (90:10, v/v) + 0.1% TFA. The ratio of hexane to alcohol can be adjusted to optimize the separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: A low wavelength, such as 210 nm, is typically used for carboxylic acids and their esters which may lack a strong chromophore.

  • Sample Preparation: Dilute the samples (from the reaction monitoring or final products) in the mobile phase before injection.

  • Calculations:

    • Enantiomeric Excess (e.e.): e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] * 100. This is calculated from the peak areas of the two enantiomers.

    • Conversion (c): c (%) = [eeₛ / (eeₛ + eeₚ)] * 100

    • Enantioselectivity (E-value): E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

Data Presentation

While specific quantitative data for the enzymatic resolution of this compound is not available in the initial search, the following tables provide representative data for the resolution of analogous compounds using lipases. This information can serve as a benchmark for expected results.

Table 1: Representative Data from Lipase-Catalyzed Resolution of Racemic Acids and Esters

SubstrateEnzymeMethodProducteeₚ (%)eeₛ (%)E-valueReference
(±)-3-Phenylbutanoic acid ethyl esterPseudomonas cepacia LipaseHydrolysis(S)-Acid96->200[4]
(±)-3-Phenylbutanoic acid ethyl esterAlcaligenes spp. LipaseHydrolysis(S)-Acid97->200[4]
(±)-FlurbiprofenImmobilized CALBEsterification(R)-Ester89.6--[5]
(±)-IbuprofenImmobilized Candida rugosa LipaseEsterification(S)-Ester96--[6] (within text)

Troubleshooting and Optimization

  • Low Conversion: Increase enzyme loading, reaction time, or temperature (within the enzyme's stability range). Ensure the pH of the buffer is optimal for the lipase (typically pH 6-8).

  • Low Enantioselectivity (E-value): Screen different lipases. The choice of organic co-solvent can also significantly impact enantioselectivity. Consider lowering the reaction temperature, as this sometimes enhances selectivity.

  • Poor HPLC Separation: Adjust the mobile phase composition (ratio of hexane to alcohol). Ensure the presence of an acidic modifier for carboxylic acids. Try a different chiral stationary phase.

  • Enzyme Deactivation: If reusing the enzyme, ensure it is washed and dried properly. Substrate or product inhibition can also occur, which might be mitigated by controlling the substrate concentration.

By following these detailed protocols and considering the provided reference data, researchers and drug development professionals can effectively implement and optimize the enzymatic resolution of racemic this compound for the production of valuable, enantiomerically pure compounds.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of 1-bromocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-bromocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this valuable chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.- Extend the reaction time, monitoring progress by TLC or GC. - Gradually increase the reaction temperature, but be cautious of side reactions.
Ineffective brominating agent: Degradation of bromine or N-bromosuccinimide (NBS).- Use freshly opened or purified bromine or NBS. - Ensure proper storage of brominating agents to prevent decomposition.
Catalyst issues (for HVZ reaction): Inactive phosphorus catalyst.- Use high-purity red phosphorus or freshly distilled phosphorus tribromide (PBr₃).
Moisture contamination: Hydrolysis of intermediates.- Thoroughly dry all glassware and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Impurities Ring-opening of the cyclopropane ring: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under harsh acidic or radical conditions.[1]- Employ milder reaction conditions. Consider using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) under photochemical conditions as an alternative to the high temperatures of the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3] - Carefully control the addition of bromine and the reaction temperature to minimize ring-opening side reactions.
Di-brominated byproducts: Excess of the brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent. - Monitor the reaction progress closely and stop it once the starting material is consumed.
Unreacted starting material: Incomplete reaction.- See "Low or No Yield" section for solutions related to incomplete reactions. - Purification can be achieved through recrystallization or column chromatography.[4]
Difficulty in Product Isolation and Purification Emulsion formation during workup: Presence of acidic byproducts or impurities.- Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Co-elution of impurities during chromatography: Similar polarity of the product and impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the carboxylic acid to an ester for easier purification, followed by hydrolysis.
Product decomposition during distillation: Thermal instability of the product.- Use vacuum distillation at a lower temperature to purify the product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for the α-bromination of carboxylic acids and can be adapted for cyclopropanecarboxylic acid.[5][6] This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide.[5]

Q2: What are the key challenges specific to the synthesis of this compound?

A2: The primary challenge is the potential for the opening of the strained cyclopropane ring under the reaction conditions.[1] This can lead to the formation of linear bromo-alkenoic acids or other rearranged products. Careful control of temperature and the choice of brominating agent are crucial to minimize this side reaction.

Q3: Can I use N-bromosuccinimide (NBS) for this synthesis?

A3: Yes, N-bromosuccinimide (NBS) can be a milder alternative to elemental bromine and may reduce the risk of ring-opening.[2][3] The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile, often with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the best practices for purifying the final product?

A5: Purification can be achieved through several methods. Recrystallization from a suitable solvent is often effective for solid products.[4] If the product is an oil, vacuum distillation can be used.[4] Acid-base extraction is a useful technique to separate the carboxylic acid product from neutral impurities.[4]

Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Bromination

This protocol is adapted from procedures for similar cycloalkanecarboxylic acids.[4][6]

Materials:

  • Cyclopropanecarboxylic acid

  • Red phosphorus (catalytic amount)

  • Liquid bromine

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclopropanecarboxylic acid and a catalytic amount of red phosphorus.

  • Add the anhydrous solvent to the flask.

  • From the dropping funnel, add liquid bromine dropwise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • After the addition is complete, heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to quench the excess bromine and phosphorus tribromide.

  • Extract the product into diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with 1 M HCl and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Bromination Methods

ParameterHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Reaction
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Initiator Red Phosphorus or PBr₃Radical initiator (e.g., AIBN) or UV light
Typical Solvent CCl₄, CHCl₃CCl₄, Acetonitrile
Reaction Temperature RefluxRoom temperature to reflux
Key Advantages Well-established methodMilder conditions, potentially higher selectivity
Potential Drawbacks Harsh conditions, risk of ring-openingRequires radical initiation, solvent toxicity (CCl₄)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification start Cyclopropanecarboxylic Acid + P (cat.) solvent Add Anhydrous Solvent start->solvent add_br2 Add Br₂ (dropwise) solvent->add_br2 reflux Reflux & Monitor add_br2->reflux quench Quench with H₂O reflux->quench extract Extract with Et₂O quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Vacuum Distillation or Recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via the HVZ reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impurities Detected incomplete_rxn Incomplete Reaction start->incomplete_rxn ring_opening Ring Opening start->ring_opening side_products Side Products (e.g., di-bromo) start->side_products moisture Moisture Contamination start->moisture optimize_cond Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_cond milder_reagents Use Milder Reagents (e.g., NBS) ring_opening->milder_reagents control_stoich Control Stoichiometry side_products->control_stoich anhydrous_tech Use Anhydrous Techniques moisture->anhydrous_tech

Caption: Troubleshooting logic for overcoming common challenges in the synthesis.

References

Technical Support Center: Purification of 1-Bromocyclopropanecarboxylic Acid by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-bromocyclopropanecarboxylic acid using flash chromatography. This resource offers detailed troubleshooting guides, frequently asked questions, experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the flash chromatography of this compound in a question-and-answer format.

Q1: My product is not eluting from the column, or the elution is extremely slow.

A1: This typically indicates that the solvent system (eluent) is not polar enough to move the highly polar this compound off the silica gel.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1] It is recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).

Q2: My product is eluting with the solvent front, resulting in no separation.

A2: This is a sign that your eluent is too polar, causing the compound to have a very high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf value of approximately 0.2-0.3 on a TLC plate for optimal separation.[1]

Q3: I am observing significant tailing or a broad, streaky band for my product.

A3: Tailing is a common issue when purifying carboxylic acids on silica gel. This is often due to the acidic nature of the silica interacting with the carboxylic acid group, leading to strong adsorption and slow, uneven elution.[2]

  • Solution 1: Add an Acidic Modifier. Incorporate a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), into your eluent.[2] This helps to keep the this compound in its protonated, less polar form, reducing its interaction with the silica surface and resulting in sharper peaks.

  • Solution 2: Deactivate the Silica Gel. Before running the column, you can deactivate the silica gel by flushing it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[3] However, be cautious as this will make the stationary phase basic.

Q4: It appears my product is decomposing on the column.

A4: this compound, being a halogenated carboxylic acid, may be susceptible to degradation on the acidic surface of silica gel.

  • Solution 1: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as alumina.

  • Solution 2: Deactivate the Silica Gel. As mentioned above, pre-treating the silica gel with a small amount of a base like triethylamine can neutralize the acidic sites.

  • Solution 3: Minimize Contact Time. Use flash chromatography with sufficient pressure to ensure a rapid elution, minimizing the time the compound spends on the stationary phase.

Q5: The separation between my product and impurities is poor, even with an optimized solvent system.

A5: This can result from several factors beyond just the solvent system.

  • Solution 1: Check Sample Load. Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-2% of the mass of the silica gel.

  • Solution 2: Improve Column Packing. Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.

  • Solution 3: Consider Gradient Elution. If impurities are close in polarity, a gradient elution, where the polarity of the solvent is gradually increased during the run, can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Due to the polarity of the carboxylic acid, you will likely need a higher proportion of ethyl acetate. To mitigate tailing, consider adding 0.5-1% acetic acid to this mixture. Always optimize the solvent system using TLC to achieve an Rf value of 0.2-0.3 for the product.

Q2: How do I perform a TLC analysis to find the right solvent system?

A2: Spot a small amount of your crude reaction mixture onto a TLC plate. Place the plate in a developing chamber containing your chosen solvent mixture. Allow the solvent to run up the plate until it is about 1 cm from the top. Visualize the spots under a UV lamp or by using a staining agent. The ideal solvent system will give your product an Rf value between 0.2 and 0.3, with good separation from impurities.

Q3: What is the purpose of adding sand to the top and bottom of the silica gel in the column?

A3: A layer of sand at the bottom of the column prevents the silica gel from washing out through the stopcock. A layer of sand on top of the packed silica gel protects the surface from being disturbed when you add the eluent, ensuring an even flow of the mobile phase.

Q4: Should I use a dry or wet loading method to apply my sample to the column?

A4: For this compound, which is likely a solid or a viscous oil, a dry loading method is often preferred. This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then carefully added to the top of the column. This technique can lead to sharper bands and better separation compared to liquid loading, especially if the compound has limited solubility in the initial eluent.

Q5: How can I monitor the progress of my column chromatography?

A5: Collect fractions of the eluent as it comes off the column. Spot a small amount from each fraction onto a TLC plate and run it using your optimized solvent system. This will allow you to identify which fractions contain your purified product. Combine the pure fractions for solvent evaporation.

Quantitative Data Summary

The following table provides representative data for the flash chromatography purification of this compound. Note that these are example values and the optimal conditions may vary based on the specific impurities present and the scale of the reaction.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Crude Sample Load 1.0 g
Silica Gel Mass 50 g (50:1 ratio)
Eluent System Hexane:Ethyl Acetate with 0.5% Acetic Acid
Gradient Profile Isocratic at 70:30 (Hexane:Ethyl Acetate)
TLC Rf of Product ~0.25 in 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid
Typical Yield 85-95%
Purity (by NMR) >98%

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4), each containing 0.5% acetic acid.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the product and the best separation from impurities.

Protocol 2: Flash Chromatography Purification

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of silica gel to be used.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (e.g., 50 g) in the chosen eluent (e.g., 70:30 hexane:ethyl acetate with 0.5% acetic acid).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica gel.

    • Add a layer of sand (approx. 1-2 cm) on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by periodically performing TLC on the collected fractions.

  • Product Isolation:

    • Once the desired product has completely eluted from the column, combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Start Purification issue Identify Issue start->issue no_elution Product Not Eluting issue->no_elution No/Slow Elution too_fast Product Elutes Too Fast issue->too_fast Elutes with Front tailing Tailing or Streaking issue->tailing Broad/Tailing Peak decomposition Product Decomposition issue->decomposition Suspected Decomposition poor_separation Poor Separation issue->poor_separation Mixed Fractions increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity add_acid Add Acetic/Formic Acid to Eluent tailing->add_acid alt_stationary Use Alumina or Deactivated Silica decomposition->alt_stationary check_load Check Sample Load & Column Packing poor_separation->check_load end Successful Purification increase_polarity->end decrease_polarity->end add_acid->end alt_stationary->end check_load->end

Caption: Troubleshooting workflow for flash chromatography of this compound.

ExperimentalWorkflow start Start tlc 1. TLC for Solvent Optimization (Aim for Rf ~0.2-0.3) start->tlc column_prep 2. Prepare Silica Gel Column tlc->column_prep sample_load 3. Dry Load Sample onto Column column_prep->sample_load elution 4. Elute with Optimized Solvent (e.g., Hexane:EtOAc + 0.5% AcOH) sample_load->elution collection 5. Collect Fractions elution->collection monitoring 6. Monitor Fractions by TLC collection->monitoring combine 7. Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation 8. Evaporate Solvent combine->evaporation end Purified Product evaporation->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Synthesis of 1-Bromocyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-bromocyclopropanecarboxylic acid and its derivatives, ensuring high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1]

Q2: What is the underlying mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?

A2: The HVZ reaction proceeds through several key steps:

  • The phosphorus catalyst reacts with bromine to form phosphorus tribromide (PBr₃).

  • PBr₃ converts the carboxylic acid into an acyl bromide.

  • The acyl bromide tautomerizes to its enol form.

  • The enol is then brominated at the α-carbon.

  • Finally, hydrolysis of the α-bromo acyl bromide in the workup phase yields the final this compound product.[1]

Q3: Why is a phosphorus catalyst essential in the HVZ reaction?

A3: The phosphorus catalyst is crucial for converting the carboxylic acid into an acyl bromide intermediate. This intermediate readily enolizes, which is a critical step for the subsequent α-bromination to occur.

Q4: What are the most critical reaction conditions to control for achieving a high yield?

A4: To ensure a high yield, it is vital to control the following conditions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture until the final aqueous workup. All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used to prevent premature hydrolysis of the acyl bromide intermediate.[1]

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate with the minimization of side reactions, such as the formation of α,β-unsaturated carboxylic acids or di-brominated byproducts.[1]

  • Stoichiometry of Bromine: A slight excess of bromine is necessary to ensure complete conversion, but a large excess can lead to the formation of di-brominated side products.[1]

Q5: Are there alternative methods to the HVZ reaction for this synthesis?

A5: Yes, an alternative method involves the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine. Another approach is the use of mercuric oxide and bromine with the starting carboxylic acid. For instance, bromocyclopropane can be synthesized from cyclopropanecarboxylic acid using red mercuric oxide and bromine in tetrachloroethane.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete conversion of the starting material (e.g., Cyclopropanecarboxylic acid). Increase Reaction Time: The HVZ reaction can be slow; consider extending the reaction time, potentially overnight.[1]Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, avoid excessive heat to prevent side reactions.[1]Ensure Adequate Mixing: Vigorous stirring is crucial, especially in heterogeneous reactions, to ensure all reactants are in contact.[1]
Insufficient formation of the acyl bromide intermediate. Check Catalyst Activity: Ensure the phosphorus catalyst (red phosphorus or PBr₃) is of high quality. If using red phosphorus, it should be a fine powder to maximize surface area.[1]Verify Bromine Stoichiometry: Use a slight excess of bromine to drive the reaction to completion.[1]
Hydrolysis of the acyl bromide intermediate before α-bromination. Maintain Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. The reaction is sensitive to moisture.[1]
Loss of product during workup. Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery from the aqueous phase.[1]Proper pH Adjustment: During isolation, ensure the aqueous layer is sufficiently acidified to fully protonate the carboxylate.

Issue 2: Presence of Significant Impurities or Side Products

Observed Impurity Potential Cause Troubleshooting Step
Unreacted Starting Material Incomplete reaction.See "Incomplete conversion" under Issue 1. For purification, consider fractional distillation under reduced pressure or recrystallization.[1]
α,β-Unsaturated Carboxylic Acid Elimination of HBr, favored at high temperatures.Maintain a moderate reaction temperature to minimize this side product.[1]
Di-brominated Byproducts Excess bromine.Carefully control the stoichiometry of bromine. A large excess can lead to di-bromination.[1]
Triphenylphosphine Oxide (if applicable) Presence of water or peroxides oxidizing the reagent.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how to structure data when optimizing reaction conditions for the synthesis of this compound.

Table 1: Effect of Catalyst on Yield

EntryCatalyst (equiv.)Temperature (°C)Time (h)Yield (%)
1Red Phosphorus (0.1)801275
2PBr₃ (0.33)801282
3Red Phosphorus (0.2)801278
4PBr₃ (0.5)801280

Table 2: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1CCl₄77 (Reflux)1285
2Neat100878
3CH₂Cl₂40 (Reflux)2465
4Dioxane1001072

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Cyclopropanecarboxylic acid

  • Red phosphorus (or PBr₃)

  • Bromine

  • Anhydrous solvent (e.g., CCl₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add cyclopropanecarboxylic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled with a water bath.

  • After the addition is complete, gently heat the reaction mixture to 50-80 °C until the evolution of HBr gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure or by recrystallization.

Protocol 2: Synthesis using Mercuric Oxide

This protocol is adapted from the synthesis of bromocyclopropane.[2]

Materials:

  • Cyclopropanecarboxylic acid

  • Red mercuric oxide (HgO)

  • Bromine

  • 1,1,2,2-tetrachloroethane (anhydrous)

  • Calcium chloride

Procedure:

  • To a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer, add red mercuric oxide and 1,1,2,2-tetrachloroethane.[2]

  • Prepare a solution of bromine and cyclopropanecarboxylic acid in 1,1,2,2-tetrachloroethane.[2]

  • Add the bromine/acid solution dropwise to the stirred suspension of mercuric oxide over 45 minutes, maintaining the temperature at 30–35 °C with a water bath.[2]

  • After the addition, continue stirring until the evolution of carbon dioxide stops.[2]

  • Cool the flask in an ice bath and filter the contents.[2]

  • Wash the filter cake with fresh 1,1,2,2-tetrachloroethane.[2]

  • Combine the filtrates and dry with calcium chloride.[2]

  • If residual bromine is present, add allyl alcohol dropwise until the color disappears.[2]

  • Isolate the product by distillation.[2]

Visualizations

Experimental_Workflow General Workflow for this compound Synthesis start Start: Reactants & Catalyst reaction Reaction Setup (Anhydrous Conditions) start->reaction bromination Bromination Step (e.g., HVZ Reaction) reaction->bromination workup Aqueous Workup & Quenching bromination->workup extraction Product Extraction (Organic Solvent) workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Distillation/Recrystallization) drying->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_conditions Optimize Reaction: - Increase Time - Increase Temp - Check Catalyst incomplete->optimize_conditions check_workup Review Workup & Purification Steps complete->check_workup end Yield Improved optimize_conditions->end extraction_loss Potential Loss During Extraction/Isolation? check_workup->extraction_loss yes_loss Yes extraction_loss->yes_loss Yes no_loss No extraction_loss->no_loss No side_products Check for Side Products (NMR/MS) side_products->optimize_conditions optimize_workup Optimize Workup: - Adjust pH - More Extractions - Check Purification Method yes_loss->optimize_workup no_loss->side_products optimize_workup->end

Caption: A logical workflow for troubleshooting low product yield.

HVZ_Mechanism Simplified HVZ Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CA Carboxylic Acid AcylBromide Acyl Bromide CA->AcylBromide + PBr3 P_Br2 P + Br2 PBr3 PBr3 P_Br2->PBr3 Enol Enol Intermediate AcylBromide->Enol Tautomerization BromoAcylBromide α-Bromo Acyl Bromide Enol->BromoAcylBromide + Br2 FinalProduct α-Bromo Carboxylic Acid BromoAcylBromide->FinalProduct Hydrolysis (Workup)

Caption: Simplified reaction pathway for the Hell-Volhard-Zelinsky (HVZ) reaction.

References

identifying and minimizing side products in 1-bromocyclopropanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-bromocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products in common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is typically used in esterification and amide coupling reactions to introduce the 1-bromocyclopropyl moiety into larger molecules. These reactions leverage the carboxylic acid functionality for derivatization.

Q2: What are the potential side products I should be aware of when working with this compound?

A2: Due to its strained cyclopropane ring and the presence of a bromine atom, this compound is susceptible to specific side reactions in addition to the general side products of esterification and amide coupling. The primary side products of concern are:

  • Ring-opened products: The high ring strain of the cyclopropane ring can lead to ring-opening under certain reaction conditions, particularly with heat or strong nucleophiles.

  • Dehydrobromination products: Elimination of hydrogen bromide (HBr) can occur, especially in the presence of base or at elevated temperatures, leading to the formation of cyclopropene derivatives.

  • N-acylurea: In carbodiimide-mediated amide couplings (e.g., with DCC or EDC), the activated carboxylic acid can rearrange to form an unreactive N-acylurea side product.

  • Guanidinium byproducts: In amide couplings using certain coupling reagents, the amine nucleophile can react with the coupling reagent itself.

Q3: How can I detect the formation of these side products?

A3: A combination of analytical techniques is recommended for monitoring reaction progress and identifying side products.

  • Thin Layer Chromatography (TLC): Useful for qualitative tracking of the disappearance of starting material and the appearance of new spots corresponding to the product and potential side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components of the reaction mixture, providing molecular weight information for potential side products.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the desired product and any isolated side products. Specific shifts can indicate the opening of the cyclopropane ring or the formation of a double bond from dehydrobromination.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low yield of the desired amide and formation of unknown byproducts.

This is a common issue that can arise from several factors, including the choice of coupling reagent and reaction conditions.

AmideCouplingTroubleshooting cluster_side_products Potential Side Products & Solutions cluster_solutions Recommended Actions start Low Amide Yield check_reagents 1. Review Coupling Reagents and Conditions start->check_reagents side_product_id 2. Identify Side Products (TLC, GC-MS, NMR) check_reagents->side_product_id Standard conditions failing nacylurea N-Acylurea Formation side_product_id->nacylurea Suspected dehydrobromination Dehydrobromination side_product_id->dehydrobromination Suspected ring_opening Ring Opening side_product_id->ring_opening Suspected add_hobt Add HOBt or HOAt to the reaction nacylurea->add_hobt low_temp_base Use a non-nucleophilic base (e.g., DIPEA) at low temperature dehydrobromination->low_temp_base mild_conditions Employ milder coupling agents and lower reaction temperature ring_opening->mild_conditions EsterificationTroubleshooting cluster_side_products Potential Side Products & Issues cluster_solutions Recommended Actions start Low Ester Yield check_method 1. Evaluate Esterification Method start->check_method side_product_id 2. Identify Side Products (GC-MS, NMR) check_method->side_product_id Standard methods failing incomplete_rxn Incomplete Reaction (Equilibrium) side_product_id->incomplete_rxn Suspected dehydrobromination Dehydrobromination side_product_id->dehydrobromination Suspected ring_opening Ring Opening side_product_id->ring_opening Suspected drive_equilibrium Use excess alcohol or remove water (Dean-Stark) incomplete_rxn->drive_equilibrium mild_steglich Use Steglich esterification (DCC/DMAP) at low temperature dehydrobromination->mild_steglich avoid_strong_acid_heat Avoid strong acid catalysts and high temperatures ring_opening->avoid_strong_acid_heat

References

strategies for improving the solubility of 1-bromocyclopropanecarboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-bromocyclopropanecarboxylic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a small, polar organic molecule. Due to the presence of the carboxylic acid group, it can engage in hydrogen bonding. Generally, carboxylic acids with fewer than five carbon atoms are soluble in water.[1][2][3] The cyclopropyl group is relatively non-polar, but the overall polarity is dominated by the carboxylic acid and the bromine atom. It is expected to be soluble in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. One supplier describes it as soluble in organic solvents.[4]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of carboxylic acids in water is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid exists primarily in its protonated, less polar form (R-COOH), which limits its water solubility. As the pH of the solution increases (becomes more basic), the carboxylic acid is deprotonated to form its carboxylate salt (R-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in water.[2][5]

Q3: What is the estimated pKa of this compound?

Q4: Which organic solvents are likely to be effective in dissolving this compound?

Based on the principle of "like dissolves like," polar organic solvents are the most suitable for dissolving this compound. Good candidates include:

  • Protic Solvents: Methanol, Ethanol, Isopropanol (can hydrogen bond)

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Less polar solvents such as dichloromethane may offer some solubility, while non-polar solvents like toluene and hexanes are expected to be poor solvents.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Strategy
Poor solubility in an aqueous reaction medium. The pH of the medium is too low, keeping the acid in its protonated, less soluble form.Increase the pH of the reaction medium by adding a base (e.g., sodium hydroxide, potassium carbonate) to a level at least 1-2 pH units above the estimated pKa. This will convert the acid to its more soluble carboxylate salt.
Precipitation of the acid during the reaction. Change in reaction conditions (e.g., temperature, addition of a less polar reagent) that decreases solubility.1. Co-solvent Addition: Introduce a polar, water-miscible co-solvent (e.g., methanol, ethanol, DMF) to the reaction mixture to increase the overall solvating power of the medium. 2. Temperature Adjustment: Gently heating the reaction mixture may increase solubility. However, the thermal stability of the reactants and products must be considered.
Difficulty dissolving the acid in an organic solvent. The chosen organic solvent is not polar enough.Switch to a more polar organic solvent. Refer to the solvent selection guide in the FAQs. A mixture of solvents can also be tested to fine-tune the polarity of the reaction medium.
Formation of an oil or immiscible layer. The acid is not fully dissolving and is separating out as a liquid phase.This can occur if the melting point of the acid is low and the solvent has poor solvating power. Increase the amount of solvent, switch to a better solvent, or try gentle heating with good agitation.

Quantitative Solubility Data (Estimated)

SolventPolarityExpected SolubilityRationale
Water (pH < 4)HighLow to ModerateThe acid is in its protonated form.
Water (pH > 6)HighHighThe acid is deprotonated to the more soluble carboxylate salt.
MethanolHighHighPolar protic solvent, capable of hydrogen bonding.
EthanolHighHighPolar protic solvent, capable of hydrogen bonding.
AcetoneHighHighPolar aprotic solvent.
DichloromethaneMediumModerateModerately polar solvent.
TolueneLowLowNon-polar solvent.
HexaneLowLowNon-polar solvent.

Experimental Protocols

Protocol for Determining the Solubility of this compound in Various Solvents

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.

    • Place the vial in a constant temperature bath and agitate (stir or shake) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

  • Quantification:

    • Dilute the collected sample with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Analyze the sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in units of g/100 mL or mol/L based on the determined concentration and the dilution factor.

Protocol for Improving Solubility via pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • pH meter

  • Aqueous base solution (e.g., 1 M NaOH, 1 M K₂CO₃)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Suspension:

    • Add a known amount of this compound to a known volume of deionized water to create a suspension.

  • Monitor pH:

    • Place the suspension on a magnetic stirrer and begin stirring.

    • Immerse a calibrated pH electrode into the suspension.

  • Adjust pH:

    • Slowly add the aqueous base solution dropwise to the suspension.

    • Monitor the pH and observe the dissolution of the solid.

    • Continue adding the base until all the solid has dissolved and the pH is stable. A good target is typically 1-2 pH units above the pKa.

  • Record Data:

    • Record the final pH at which complete dissolution occurs and the total volume of base added.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_acid Weigh Acid start->weigh_acid add_solvent Add Solvent weigh_acid->add_solvent agitate Agitate at Constant Temp add_solvent->agitate filter Filter Supernatant agitate->filter quantify Quantify Concentration filter->quantify end End quantify->end

Caption: Experimental workflow for determining solubility.

solubility_strategy cluster_aqueous Aqueous Media cluster_organic Organic Media issue Poor Solubility of Acid (R-COOH) increase_ph Increase pH (Add Base) issue->increase_ph change_solvent Change to More Polar Solvent issue->change_solvent co_solvent Add Polar Co-solvent issue->co_solvent deprotonation Deprotonation to R-COO⁻ increase_ph->deprotonation increased_aq_sol Increased Aqueous Solubility deprotonation->increased_aq_sol increased_org_sol Increased Organic Solubility change_solvent->increased_org_sol co_solvent->increased_org_sol

Caption: Decision tree for solubility improvement strategies.

References

standard operating procedure for the workup of 1-bromocyclopropanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the standard operating procedures for the workup of reactions involving 1-bromocyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for working up a reaction involving this compound?

A typical aqueous workup for reactions involving this compound and its derivatives involves several key stages designed to separate the desired product from unreacted starting materials, reagents, and byproducts.[1][2] The general sequence is as follows:

  • Quenching: The reaction is first stopped, often by the addition of water or a quenching agent.

  • Extraction: The product is extracted from the aqueous phase into an organic solvent.

  • Washing: The organic layer is washed with various aqueous solutions to remove impurities.

  • Drying: The organic layer is dried to remove residual water.

  • Solvent Removal: The solvent is removed to isolate the crude product.

  • Purification: The crude product is purified, typically by column chromatography or recrystallization.

Q2: Are there any specific stability concerns with the 1-bromocyclopropyl moiety during workup?

Yes, the cyclopropane ring, particularly when substituted with a bromine atom, can be sensitive to certain conditions. Strained ring systems like cyclopropanes can be susceptible to ring-opening under strongly acidic conditions.[3] Therefore, it is advisable to use mild acidic conditions (e.g., dilute HCl) for washing and to avoid prolonged exposure to strong acids. The bromine atom itself is generally stable under standard workup conditions but can be reactive towards certain nucleophiles, so care should be taken if such reagents were used in the reaction.

Q3: What are common side products in reactions with this compound and how can they be removed?

Common side products can include unreacted starting materials, byproducts from coupling reagents (in the case of amide bond formation), and potentially small amounts of ring-opened products if harsh acidic conditions are used. For amide coupling reactions using carbodiimide reagents like DCC or EDC, the corresponding urea byproducts are common.[4][5] These can often be removed by filtration if they are insoluble, or by washing and column chromatography. Unreacted this compound can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before initiating the workup. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.[6]
Product Loss During Extraction Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent.[1] The choice of solvent is crucial; solvents like ethyl acetate or dichloromethane are commonly used. The solubility of the product in the organic solvent can be influenced by the presence of water, so using brine washes can help to "salt out" the organic product into the organic layer.[7][8]
Product Loss During Washing If the product has acidic or basic functionality, it may be partially soluble in aqueous acidic or basic washes. Use mild washing conditions (e.g., dilute acid or base) and minimize the number of washes if product loss is suspected. Back-extraction of the aqueous layers can sometimes recover lost product.
Product Decomposition As mentioned, the cyclopropane ring can be sensitive to strong acids.[3] If decomposition is suspected, use milder acids for washing or consider alternative purification methods that do not involve acidic conditions.
Issue 2: Difficulty in Removing Byproducts
Byproduct Recommended Removal Strategy
Unreacted this compound Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer.[2]
Carbodiimide-derived Urea (e.g., DCU) If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[4] If it remains soluble, purification by column chromatography is typically effective. For water-soluble carbodiimides like EDC, the urea byproduct is also water-soluble and can be removed during aqueous washes.
Coupling Reagents (e.g., HATU, HOBt) These reagents and their byproducts are generally polar and can be removed by washing the organic layer with dilute acid and/or base, followed by water and brine washes.[9]

Experimental Protocols

Standard Workup for Esterification of this compound

This protocol assumes a standard Fischer esterification reaction.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the alcohol and acid catalyst).

      • Saturated aqueous sodium bicarbonate solution (to neutralize and remove any unreacted carboxylic acid). Be cautious of CO2 evolution.

      • Brine (saturated aqueous NaCl) (to remove residual water and aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.[10]

Standard Workup for Amide Coupling of this compound

This protocol is for a typical amide coupling reaction using a carbodiimide reagent (e.g., EDC) and an additive (e.g., HOBt).

  • Quenching: After the reaction is deemed complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Washing:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Dilute aqueous HCl (e.g., 1 M) to remove unreacted amine and basic byproducts.

      • Saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.

      • Water.

      • Brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography or recrystallization.[11][12]

Visualizations

experimental_workflow_esterification start Reaction Mixture quench Quench with Water start->quench dilute Dilute with Organic Solvent quench->dilute extract Extract Product into Organic Layer dilute->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography) concentrate->purify product Pure Ester purify->product

Caption: Experimental workflow for the workup of this compound esterification.

experimental_workflow_amide_coupling start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_acid Wash with dilute HCl dilute->wash_acid wash_bicarb Wash with sat. NaHCO3 wash_acid->wash_bicarb wash_h2o Wash with Water wash_bicarb->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify product Pure Amide purify->product

Caption: Experimental workflow for the workup of this compound amide coupling.

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Complete? optimize_reaction Optimize Reaction: - Extend Time - Increase Temperature incomplete->optimize_reaction No check_extraction Review Extraction Protocol incomplete->check_extraction Yes inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction Efficient? optimize_extraction Optimize Extraction: - Multiple Extractions - Use Brine inefficient_extraction->optimize_extraction No check_washing Analyze Washing Steps inefficient_extraction->check_washing Yes product_loss_wash Product Loss During Wash check_washing->product_loss_wash Significant Loss? optimize_washing Optimize Washing: - Use Milder Reagents - Back-extract Aqueous Layers product_loss_wash->optimize_washing Yes check_stability Assess Product Stability product_loss_wash->check_stability No decomposition Product Decomposition check_stability->decomposition Stable? modify_conditions Modify Workup: - Avoid Strong Acids decomposition->modify_conditions No

Caption: Troubleshooting logic for low product yield in this compound reactions.

References

long-term storage and handling to prevent decomposition of 1-bromocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the long-term storage and handling of 1-bromocyclopropanecarboxylic acid to prevent decomposition. It includes troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption. For extended storage periods, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[1]

Q2: What are the primary signs of decomposition for this compound?

Visual signs of degradation can include a change in color of the solid material, for instance, from off-white to a yellowish or brownish hue.[1] From an analytical perspective, the appearance of new peaks or a decrease in the main peak's purity in chromatograms (e.g., HPLC, LC-MS) are clear indicators of decomposition.[1]

Q3: What substances are incompatible with this compound?

To prevent potential decomposition, avoid strong oxidizing agents, strong bases, and strong acids.[1] Contact with these substances can promote degradation of the compound.

Q4: What are the potential decomposition pathways for this compound?

While specific pathways for this compound are not extensively documented, based on the chemical nature of similar compounds, several degradation routes are possible:

  • Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the carboxylic acid group and potentially the cyclopropane ring.

  • Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide. Thermal stress may also generate carbon oxides and hydrogen bromide.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, potentially causing decomposition of the compound.[1]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown). Oxidation or exposure to light.Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling.[1]
Decreased purity observed by HPLC/LC-MS analysis over time. Instability under current storage conditions (e.g., exposure to heat, humidity).Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and consider refrigeration.
Inconsistent or unexpected results in chemical reactions. Degradation of the starting material.Use a fresh batch of this compound or re-purify the existing stock. Always confirm the purity of the material before use.
Formation of a new, significant impurity peak in chromatograms. Possible decarboxylation or hydrolysis.Analyze the impurity using mass spectrometry (MS) to identify its structure. Adjust storage and handling procedures to mitigate the identified degradation pathway.

Stability Data Summary

Stress Condition Typical Conditions Potential Outcome for Carboxylic Acids
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CDegradation may occur, with the rate being compound-specific.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CGenerally more susceptible to degradation than under acidic conditions.
Oxidation 3% - 30% H₂O₂, room temperatureSusceptibility varies greatly depending on the molecular structure.
Thermal (Dry Heat) 60°C - 105°CCan lead to decarboxylation and other degradation pathways.
Photostability Exposure to UV and visible light (ICH Q1B)Many organic molecules are susceptible to photodegradation.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve in the chosen solvent.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see example below).

4. Example HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visual Workflow

TroubleshootingWorkflow Troubleshooting Decomposition of this compound start Start: Suspected Decomposition check_appearance Visual Inspection: Color Change? Clumping? start->check_appearance analytical_check Analytical Verification: Run HPLC/LC-MS check_appearance->analytical_check If abnormal issue_resolved Issue Resolved: Continue Experiment check_appearance->issue_resolved If normal purity_ok Purity Meets Specification? analytical_check->purity_ok purity_ok->issue_resolved Yes investigate_storage Investigate Storage: Temp? Humidity? Light? purity_ok->investigate_storage No end End issue_resolved->end investigate_handling Investigate Handling: Incompatibles? Exposure? investigate_storage->investigate_handling implement_changes Implement Corrective Actions: - Store Cool, Dry, Dark - Use Inert Atmosphere - Avoid Incompatibles investigate_handling->implement_changes re_analyze Re-analyze Compound implement_changes->re_analyze re_analyze->purity_ok

Caption: Troubleshooting workflow for decomposition of this compound.

References

methods for complete removal of unreacted 1-bromocyclopropanecarboxylic acid from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the complete removal of unreacted 1-bromocyclopropanecarboxylic acid from a reaction product. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from my reaction mixture?

A1: The most common and effective methods for removing unreacted this compound, which is an acidic impurity, include:

  • Aqueous Base Extraction (Acid-Base Work-up): This is often the most straightforward method. By washing an organic solution of your product with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate), the acidic this compound is converted to its water-soluble carboxylate salt, which is then partitioned into the aqueous layer and removed.[1][2][3]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[4] For this compound, silica gel chromatography can be effective, especially if the desired product has a significantly different polarity.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique.[5][6][7][8][9] This method relies on the differential solubility of the product and the impurity in a given solvent system at different temperatures.

  • Chemical Quenching: In some cases, a reactive scavenger can be added to the reaction mixture to selectively react with the unreacted this compound, converting it into a species that is more easily removed by extraction or filtration.[10][11]

Q2: My product is sensitive to basic conditions. Can I still use an extractive work-up?

A2: If your product is base-sensitive, you should use a mild inorganic base for the extraction. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is generally a good first choice as it is a weaker base than sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Perform the extraction at a low temperature (e.g., 0-5 °C) to minimize potential degradation of your product. It is also crucial to minimize the contact time with the basic solution.

Q3: I am seeing streaking on my TLC plate when analyzing the reaction mixture. What could be the cause?

A3: Streaking on a TLC plate, especially with acidic compounds like this compound, is common. This is often due to the strong interaction of the carboxylic acid group with the silica gel stationary phase.[12] To mitigate this, you can add a small amount of a polar acidic solvent, such as acetic acid or formic acid (e.g., 0.5-2%), to the eluent system. This will help to reduce the streaking and provide a more defined spot for the carboxylic acid.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your desired product is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5][6] Conversely, the impurity, this compound, should either be highly soluble at all temperatures (so it remains in the mother liquor) or insoluble at all temperatures (so it can be removed by hot filtration). You will likely need to perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent system.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound after Aqueous Base Extraction
Possible Cause Troubleshooting Step
Insufficient amount of base Ensure you are using a sufficient molar excess of the base to neutralize all the this compound.
Extraction not at equilibrium Increase the shaking time during extraction to ensure complete partitioning of the carboxylate salt into the aqueous phase.
Incorrect pH of the aqueous layer After extraction, check the pH of the aqueous layer. It should be basic (pH > 8). If not, add more base and re-extract.
Emulsion formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.[1] Centrifugation can also be effective.
Issue 2: Co-elution of Product and this compound during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent may be too high. Try a less polar solvent system to increase the separation between your product and the more polar carboxylic acid.
Column overloading Reduce the amount of crude material loaded onto the column.
Acidic nature of the impurity Add a small percentage of an acid (e.g., 0.5% acetic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for the removal of unreacted this compound. The values are representative and may vary depending on the specific properties of the desired product.

Method Typical Purity of Final Product (%) Typical Recovery of Product (%) Throughput Scalability
Aqueous Base Extraction >95>90HighHigh
Column Chromatography >9960-90Low to MediumMedium
Recrystallization >9950-85MediumHigh
Chemical Quenching >95>85HighHigh

Experimental Protocols

Protocol 1: Removal by Aqueous Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh NaHCO₃ solution one to two more times.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Impurity Salt) separate->aqueous_layer wash Wash with Brine organic_layer->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of this compound by extraction.

experimental_workflow_chromatography start Crude Product adsorb Adsorb onto Silica Gel start->adsorb load Load onto Column adsorb->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for purification by column chromatography.

References

troubleshooting common issues in the esterification of 1-bromocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 1-bromocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of methyl and ethyl 1-bromocyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most common and effective methods for the esterification of this compound are the Fischer-Speier esterification and the Steglich esterification.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. It involves reacting the carboxylic acid with an excess of the alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.[1][2][3]

  • Steglich Esterification : This method is a milder, coupling-agent-based approach. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6][7][8] This method is particularly useful for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification.[5][9]

Q2: I am getting a low yield in my Fischer esterification. What are the possible causes and how can I improve it?

A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] Here are the primary factors and solutions:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol is an equilibrium process. To favor the formation of the ester, you can:

    • Use an excess of the alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side according to Le Châtelier's principle.[1] Studies have shown that increasing the excess of alcohol can significantly increase the ester yield.[1]

    • Remove water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

  • Insufficient Catalyst: Ensure a catalytic amount of a strong acid is present.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Ensure the reaction is heated for a sufficient amount of time.

Q3: Are there any potential side reactions to be aware of when esterifying this compound?

A3: Yes, the presence of the 1-bromo-cyclopropyl moiety introduces the possibility of specific side reactions:

  • Ring Opening: While cyclopropanecarboxylic acid esters are generally stable, the strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, particularly with strong acids and high temperatures. However, specific data on the ring-opening of this compound under typical esterification conditions is not prevalent in the literature, suggesting it may not be a major concern under carefully controlled conditions.

  • Reactions involving the Bromine Atom: The bromine atom on the cyclopropane ring is a potential site for nucleophilic substitution or elimination reactions, especially under basic conditions or with certain nucleophiles. While less likely under the acidic conditions of Fischer esterification, it's a possibility to consider, especially if unexpected byproducts are observed.

Q4: I am having trouble purifying my 1-bromocyclopropanecarboxylate ester. What are the recommended purification methods?

A4: Purification of 1-bromocyclopropanecarboxylate esters typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by washing with brine (saturated NaCl solution).[10]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[10][11]

  • Final Purification: The crude product can be further purified by:

    • Distillation: For liquid esters, vacuum distillation is an effective method for purification.

    • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying organic compounds.[11][12] A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12]

Troubleshooting Guides

Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
No or very little ester formation (checked by TLC or GC-MS) Incomplete reactionFischer Esterification: Increase the reflux time. Ensure an adequate amount of acid catalyst is used. Use a larger excess of the alcohol. Remove water using a Dean-Stark trap. Steglich Esterification: Ensure all reagents (DCC, DMAP) are fresh and active. Check that the solvent is anhydrous.
Reagent degradationUse fresh carboxylic acid, alcohol, and catalysts/reagents.
Incorrect reaction temperatureFischer Esterification: Ensure the reaction is at a gentle reflux. Steglich Esterification: The reaction is typically run at room temperature.
Presence of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
Unreacted carboxylic acid present in the final product Incomplete reaction or insufficient work-upIncrease the reaction time or drive the equilibrium further to the product side (see above). During work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic components.
Byproduct with a similar polarity to the product Side reactions (e.g., N-acylurea formation in Steglich esterification)Steglich Esterification: The formation of N-acylurea is a known side reaction.[4][5] To minimize this, ensure the reaction temperature is not elevated and consider the order of addition of reagents. Purification by column chromatography is often necessary to remove this byproduct.
Discoloration of the product Decomposition of starting materials or productUse milder reaction conditions if possible (e.g., switch from Fischer to Steglich esterification). Purify the product promptly after the reaction. Store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Fischer Esterification of this compound (General Procedure)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (methanol or ethanol, typically used as the solvent, ~10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for several hours (monitor by TLC or GC-MS until the starting material is consumed).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or flash column chromatography.

Steglich Esterification of this compound (General Procedure)
  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (methanol or ethanol, 1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight (monitor by TLC or GC-MS).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography to remove any remaining DCU and other impurities.

Quantitative Data

Esterification Method Alcohol Catalyst/Reagent Typical Reaction Time Typical Temperature Reported Yield
Fischer EsterificationMethanol/EthanolH₂SO₄ or TsOH1-10 hours60-110 °C (Reflux)65-97% (general)[1]
Steglich EsterificationMethanol/EthanolDCC, DMAP3-12 hours0 °C to Room Temp.High (specific data for this substrate not found, but generally high for other substrates)[5]

Visualizations

Fischer_Esterification_Workflow Start Start: Mix Carboxylic Acid, excess Alcohol, and Acid Catalyst Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (TLC/GC-MS) Reflux->Monitor Monitor->Reflux Incomplete Workup Work-up: - Dilute with Organic Solvent - Wash with NaHCO3 (aq) - Wash with Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify: - Vacuum Distillation or - Column Chromatography Concentrate->Purify End End: Pure Ester Purify->End

Caption: General workflow for Fischer-Speier esterification.

Steglich_Esterification_Workflow Start Start: Mix Carboxylic Acid, Alcohol, DMAP in anhydrous solvent at 0°C Add_DCC Add DCC Start->Add_DCC Stir Stir at Room Temperature Add_DCC->Stir Monitor Monitor Reaction (TLC/GC-MS) Stir->Monitor Monitor->Stir Incomplete Filter Filter to remove DCU precipitate Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure Ester Purify->End

Caption: General workflow for Steglich esterification.

Troubleshooting_Logic Start Esterification Reaction Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Equilibrium Check Equilibrium Conditions: - Excess Alcohol? - Water Removal? Check_Yield->Equilibrium Yes Unreacted_SM Unreacted Starting Material? Check_Purity->Unreacted_SM Yes Catalyst Check Catalyst/Reagents: - Fresh? - Correct Amount? Equilibrium->Catalyst Conditions Check Reaction Conditions: - Time? - Temperature? Catalyst->Conditions Side_Products Unexpected Side Products? Unreacted_SM->Side_Products No Optimize_Workup Optimize Work-up: - Thorough NaHCO3 wash Unreacted_SM->Optimize_Workup Yes Optimize_Purification Optimize Purification: - Adjust chromatography gradient - Use vacuum distillation Side_Products->Optimize_Purification No Milder_Conditions Consider Milder Conditions: (e.g., Steglich vs. Fischer) Side_Products->Milder_Conditions Yes Optimize_Workup->Optimize_Purification

Caption: Troubleshooting logic for esterification issues.

References

Validation & Comparative

reactivity comparison of 1-bromocyclopropanecarboxylic acid vs 1-chlorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

It is anticipated that 1-bromocyclopropanecarboxylic acid will exhibit greater reactivity in nucleophilic substitution and solvolysis reactions compared to its chloro-analog. This heightened reactivity is primarily attributed to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion. The unique structural features of the cyclopropyl ring and the electronic influence of the carboxylic acid group are also expected to play significant roles in modulating the reaction pathways and rates.

Theoretical Reactivity Comparison

The reactivity of 1-halocyclopropanecarboxylic acids in reactions such as nucleophilic substitution is governed by several key factors, including the nature of the leaving group, the stability of any potential carbocation intermediates, and steric hindrance at the reaction center.

Table 1: Predicted Properties and Reactivity Comparison

PropertyThis compound1-Chlorocyclopropanecarboxylic AcidRationale
Carbon-Halogen Bond Strength WeakerStrongerThe Carbon-Bromine bond is longer and has a lower bond dissociation energy than the Carbon-Chlorine bond due to the larger atomic radius and lower electronegativity of bromine.
Leaving Group Ability BetterPoorerBromide (Br⁻) is a weaker base and more polarizable than chloride (Cl⁻), making it a better leaving group.
Predicted Reaction Rate FasterSlowerThe weaker C-Br bond and better leaving group ability of bromide will lead to a lower activation energy for the rate-determining step in both Sₙ1 and Sₙ2 type reactions.
Potential Reaction Mechanism Likely Sₙ1 or Sₙ2Likely Sₙ1 or Sₙ2The tertiary nature of the carbon bearing the halogen and the strained cyclopropyl ring could favor an Sₙ1 pathway through a stabilized cyclopropyl cation. However, strong nucleophiles could still promote an Sₙ2 reaction, though it would be sterically hindered.

Factors Influencing Reactivity

The following diagram illustrates the key factors that are predicted to influence the relative reactivity of 1-bromo- and 1-chlorocyclopropanecarboxylic acid.

G Factors Influencing Reactivity of 1-Halocyclopropanecarboxylic Acids cluster_Halogen Halogen Properties cluster_Substrate Substrate Structure Reactivity Overall Reactivity BondStrength C-X Bond Strength (Cl > Br) Reactivity->BondStrength inversely proportional LeavingGroup Leaving Group Ability (Br > Cl) Reactivity->LeavingGroup proportional Cyclopropyl Cyclopropyl Ring (Ring Strain, Electronic Effects) Reactivity->Cyclopropyl influences intermediate stability CarboxylicAcid Carboxylic Acid (Inductive Effect) Reactivity->CarboxylicAcid influences electrophilicity

Caption: Factors influencing the reactivity of 1-halocyclopropanecarboxylic acids.

Proposed Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivities, a comparative solvolysis experiment can be conducted. The rate of solvolysis in a suitable solvent system can be monitored by measuring the production of the corresponding hydrohalic acid.

Objective: To compare the rates of solvolysis of this compound and 1-chlorocyclopropanecarboxylic acid.

Materials:

  • This compound

  • 1-Chlorocyclopropanecarboxylic acid

  • Solvent: 80:20 ethanol:water (v/v)

  • Indicator: Bromothymol blue

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Solution Preparation: Prepare equimolar solutions of this compound and 1-chlorocyclopropanecarboxylic acid in the 80:20 ethanol:water solvent.

  • Reaction Setup: In separate reaction flasks, place a known volume of the haloacid solution and a few drops of bromothymol blue indicator. Equilibrate the flasks in a constant temperature water bath (e.g., 50 °C).

  • Titration: At time zero, add a small, precise volume of the standardized NaOH solution to each flask to turn the indicator blue.

  • Rate Measurement: Start a timer and measure the time it takes for the color to change from blue back to yellow, indicating the consumption of the added base by the produced HBr or HCl.

  • Data Collection: Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for several intervals.

  • Data Analysis: The rate of reaction can be determined from the rate of acid production. A plot of the cumulative volume of NaOH added versus time will allow for the calculation of the initial reaction rates for both compounds.

Expected Outcome: It is hypothesized that the rate of acid production, and thus the rate of solvolysis, will be significantly faster for this compound than for 1-chlorocyclopropanecarboxylic acid under identical conditions.

Conclusion

Based on fundamental chemical principles, this compound is expected to be a more reactive substrate than 1-chlorocyclopropanecarboxylic acid in nucleophilic substitution and solvolysis reactions. This is primarily due to the lower carbon-halogen bond strength and superior leaving group ability of bromide compared to chloride. For synthetic applications where enhanced reactivity is desired, the bromo-derivative would be the preferred starting material. The proposed experimental protocol provides a framework for the empirical validation of this theoretical comparison. Researchers and drug development professionals should consider these reactivity differences when designing synthetic strategies involving these valuable cyclopropyl building blocks.

A Comparative Analysis of Synthetic Methodologies for 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic methodologies for obtaining 1-bromocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Hell-Volhard-Zelinsky ReactionMethod 2: Multi-step Synthesis via Hofmann Rearrangement
Starting Material Cyclopropanecarboxylic acidCyclopropane-1,1-dicarboxylic acid
Key Reactions α-BrominationAmidation, Hofmann Rearrangement
Number of Steps 13+
Typical Yield Moderate to HighLower (cumulative over multiple steps)
Reagents Br₂, PBr₃ (or red P)SOCl₂, NH₄OH, Br₂, NaOH
Scalability Generally goodMore complex to scale up
Key Advantages Direct, fewer steps, well-establishedUtilizes a different starting material, offers an alternative when the primary precursor is unavailable
Key Disadvantages Use of corrosive and hazardous reagents (Br₂, PBr₃)Multiple steps reduce overall yield, more complex workup procedures

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2][3][4] This approach offers the most direct route to this compound from its corresponding carboxylic acid precursor.

Experimental Protocol

A detailed protocol for the α-bromination of a similar cyclic carboxylic acid, cyclobutanecarboxylic acid, can be adapted for this synthesis.[5]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Red phosphorus

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • Anhydrous workup solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclopropanecarboxylic acid (1.0 eq) and thionyl chloride (1.1 eq) is heated to reflux for 2 hours to form the acyl chloride.

  • After cooling, a catalytic amount of red phosphorus is added.

  • Bromine (1.5 eq) is then added dropwise while gently heating the mixture to 50 °C.

  • The reaction mixture is then brought to reflux and maintained overnight.

  • After cooling, the reaction mixture is carefully poured into ice-water to hydrolyze the acyl bromide.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated sodium bisulfite solution to remove excess bromine, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or recrystallization.

Reaction Pathway

HVZ_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Acyl Bromide Enol Acyl Bromide Enol Cyclopropanecarboxylic Acid->Acyl Bromide Enol PBr₃, Br₂ This compound This compound Acyl Bromide Enol->this compound H₂O Hofmann_Rearrangement_Workflow A Cyclopropane-1,1-dicarboxylic Acid B Cyclopropane-1,1-dicarboxylic Monoamide A->B 1. SOCl₂ 2. NH₄OH (aq) C N-Bromoamide Intermediate B->C Br₂, NaOH D Isocyanate Intermediate C->D Rearrangement E 1-Aminocyclopropanecarboxylic Acid D->E H₂O, H⁺ F This compound E->F Sandmeyer-type Reaction (e.g., NaNO₂, HBr, CuBr)

References

A Comparative Guide to Analytical Techniques for Determining the Purity of 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for determining the chemical and chiral purity of 1-bromocyclopropanecarboxylic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the typical performance of HPLC, GC, and qNMR for the analysis of small organic acids, providing a baseline for method selection for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Derivatization is required for non-volatile analytes like carboxylic acids.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal, relative to a certified internal standard.
Limit of Detection (LOD) 0.002 - 0.5 µg/mL[1][2]1 - 10 pg (on-column)[3]~0.1% (relative to major component)
Limit of Quantification (LOQ) 0.007 - 1.7 µg/mL[1][2]5 - 40 pg (on-column)[3]~0.3% (relative to major component)
**Linearity (R²) **>0.999[4]>0.99>0.999
Precision (%RSD) < 2%[5]< 5%< 1%[6]
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%[7][8][9]
Chiral Separation Yes, with chiral stationary phases.Yes, with chiral stationary phases.Yes, with chiral derivatizing agents or chiral solvating agents.
Sample Throughput HighMediumMedium to Low
Structural Information Limited (retention time, UV spectrum)Good (mass spectrum of derivative)Excellent (detailed molecular structure)

Experimental Workflow for Purity Determination

The following diagram illustrates a general workflow for the analytical determination of the purity of a chemical substance like this compound.

Purity_Determination_Workflow General Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample_Weighing Accurate Weighing Dissolution Dissolution in a Suitable Solvent Sample_Weighing->Dissolution Standard_Addition Addition of Internal Standard (for qNMR/GC) Dissolution->Standard_Addition Derivatization Derivatization (for GC) Standard_Addition->Derivatization If GC HPLC_Analysis HPLC Analysis Standard_Addition->HPLC_Analysis qNMR_Analysis qNMR Analysis Standard_Addition->qNMR_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration GC_MS_Analysis->Peak_Integration qNMR_Analysis->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report_Generation Generate Report Purity_Calculation->Report_Generation

A generalized workflow for purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

This method is suitable for determining the purity of this compound and for separating its enantiomers using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column). For achiral purity, a standard C18 column can be used.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound reference standard and sample.

Chromatographic Conditions (Starting Point for Chiral Separation):

  • Column: Chiralpak AD-H (or similar)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve should be prepared using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester before GC analysis. Trimethylsilyl (TMS) derivatization is a common approach.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][10]

  • Anhydrous solvent (e.g., acetonitrile or pyridine).

  • This compound sample.

  • Internal standard (e.g., a stable, non-reactive compound with a different retention time).

Derivatization Protocol:

  • Accurately weigh about 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).[11]

  • Seal the vial tightly and heat at 60-70 °C for 30 minutes.[6][11]

  • Cool the vial to room temperature before injection.

GC-MS Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Purity Calculation: Purity is determined by comparing the peak area of the derivatized analyte to the peak area of the internal standard. A calibration curve should be prepared with known concentrations of the derivatized analyte and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] It relies on a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

  • This compound sample.

Experimental Protocol:

  • Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay, typically 5 times the longest T1 relaxation time of the signals of interest).

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = integral of the signal

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • P = purity of the standard

Logical Relationship for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate analytical technique.

Method_Selection_Logic Decision Tree for Analytical Method Selection node_result node_result start Start: Purity of this compound chiral Is Chiral Purity Required? start->chiral volatile_impurities Are Volatile Impurities a Concern? chiral->volatile_impurities No hplc_chiral Chiral HPLC chiral->hplc_chiral Yes structural_info Is Detailed Structural Information Needed? volatile_impurities->structural_info No gc_ms GC-MS volatile_impurities->gc_ms Yes hplc HPLC structural_info->hplc No (Routine QC) qnmr qNMR structural_info->qnmr Yes gc_chiral Chiral GC hplc_chiral->gc_chiral Alternative qnmr_chiral qNMR with Chiral Agent hplc_chiral->qnmr_chiral Alternative

Decision tree for selecting an analytical method.

References

Spectroscopic Characterization of 1-Bromocyclopropanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 1-bromocyclopropanecarboxylic acid and its derivatives. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a baseline for researchers working with these molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its methyl and ethyl esters. These values are compiled from typical ranges for similar compounds and available spectral data.

Table 1: ¹H NMR Spectroscopic Data (Typical Shifts in CDCl₃)

CompoundChemical Shift (δ) of Cyclopropyl Protons (ppm)MultiplicityChemical Shift (δ) of Other Protons (ppm)Multiplicity
This compound1.3 - 1.8m9.0 - 12.0 (COOH)br s
Methyl 1-Bromocyclopropanecarboxylate1.3 - 1.7m3.7 - 3.8 (OCH₃)s
Ethyl 1-Bromocyclopropanecarboxylate1.3 - 1.7m4.1 - 4.3 (OCH₂CH₃), 1.2 - 1.4 (OCH₂CH₃)q, t

Table 2: ¹³C NMR Spectroscopic Data (Typical Shifts in CDCl₃)

CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of C-Br (ppm)Chemical Shift (δ) of CH₂ (ppm)Chemical Shift (δ) of Other Carbons (ppm)
This compound170 - 17525 - 3515 - 25-
Methyl 1-Bromocyclopropanecarboxylate168 - 17228 - 3818 - 2852 - 53 (OCH₃)
Ethyl 1-Bromocyclopropanecarboxylate168 - 17228 - 3818 - 2861 - 62 (OCH₂), 14 - 15 (CH₃)

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compoundν(C=O)ν(O-H) of COOHν(C-O)ν(C-Br)
This compound1690 - 17202500 - 3300 (broad)1210 - 1320500 - 600
Methyl 1-Bromocyclopropanecarboxylate1720 - 1740-1100 - 1300500 - 600
Ethyl 1-Bromocyclopropanecarboxylate1720 - 1740-1100 - 1300500 - 600

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-Br]⁺[M-COOR]⁺Other Key Fragments
This compound164/16685119/12169, 41
Methyl 1-Bromocyclopropanecarboxylate178/18099119/12183, 59, 41
Ethyl 1-Bromocyclopropanecarboxylate192/194113119/12197, 73, 45, 29

Comparison with Alternative Cyclopropane Derivatives

For comparative purposes, the spectroscopic characteristics of other 1-substituted cyclopropanecarboxylic acids are presented. The nature of the substituent at the C1 position significantly influences the spectroscopic properties.

Table 5: Spectroscopic Comparison of 1-Substituted Cyclopropanecarboxylic Acids

Substituent (X)¹H NMR (δ, ppm) Cyclopropyl H¹³C NMR (δ, ppm) C=OIR (ν, cm⁻¹) C=OKey Mass Spec Fragment
-Br1.3 - 1.8170 - 1751690 - 1720[M-Br]⁺
-Cl1.2 - 1.7170 - 1751700 - 1725[M-Cl]⁺
-I1.4 - 1.9170 - 1751685 - 1715[M-I]⁺
-CN1.5 - 2.0165 - 1701705 - 1730, 2240-2260 (CN)[M-CN]⁺
-NH₂1.0 - 1.5175 - 1801680 - 1710[M-NH₂]⁺, [M-COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • Processing: Fourier transformation with exponential multiplication (line broadening of 1 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Solids: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Liquids: A single drop of the liquid sample is placed on the ATR crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Electron Ionization (EI)

  • Sample Introduction: Direct insertion probe for solids or via Gas Chromatography (GC) for volatile liquids.

  • Ionization Energy: 70 eV

Mass Analysis:

  • Analyzer: Quadrupole mass analyzer

  • Mass Range: m/z 40 - 400

  • Scan Speed: 1000 amu/s

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship for identifying an unknown this compound derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Bromocyclopropanecarboxylic Acid Derivative Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve ATR_Prep Place on ATR Crystal (for FTIR) Sample->ATR_Prep GC_Inject Inject into GC (for MS) Sample->GC_Inject NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy ATR_Prep->FTIR MS Mass Spectrometry GC_Inject->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure MS->Purity

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

logical_relationship Unknown Unknown Compound IsCyclopropane Cyclopropane Ring Present? Unknown->IsCyclopropane IsCarboxylicAcidDerivative Carboxylic Acid Derivative? IsCyclopropane->IsCarboxylicAcidDerivative Yes (NMR: δ 0.5-2.0 ppm) NotIdentified Not the Target Compound IsCyclopropane->NotIdentified No HasBromine Bromine Present? IsCarboxylicAcidDerivative->HasBromine Yes (IR: C=O stretch ~1700 cm⁻¹) IsCarboxylicAcidDerivative->NotIdentified No Identified Identified as 1-Bromocyclopropanecarboxylic Acid Derivative HasBromine->Identified Yes (MS: Isotopic pattern M, M+2) HasBromine->NotIdentified No

Caption: Logical decision tree for the identification of a this compound derivative.

Navigating the Reaction Maze: A Guide to Structurally Confirming Products of 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 1-Bromocyclopropanecarboxylic acid stands out as a versatile, yet enigmatic, building block. Its inherent ring strain and the presence of a good leaving group in proximity to a carboxylic acid moiety open up a landscape of potential reaction pathways, including substitution, elimination, and ring-rearrangement. This guide provides an in-depth comparison of the likely reaction products of this compound under various common synthetic conditions and details the critical analytical techniques required for their unambiguous structural confirmation.

The Challenge: A Trifecta of Reactivity

The reactivity of this compound is governed by three primary pathways, often competing, which can lead to a mixture of products and analytical ambiguity. Understanding these pathways is the first step toward predicting and confirming the structure of the desired product.

This compound This compound Substitution (Solvolysis) Substitution (Solvolysis) This compound->Substitution (Solvolysis) H2O/AgNO3 Acid-Base/Substitution Acid-Base/Substitution This compound->Acid-Base/Substitution NaOH Rearrangement Rearrangement This compound->Rearrangement Heat/Lewis Acid 1-Hydroxycyclopropanecarboxylic Acid 1-Hydroxycyclopropanecarboxylic Acid Substitution (Solvolysis)->1-Hydroxycyclopropanecarboxylic Acid Sodium 1-bromocyclopropanecarboxylate Sodium 1-bromocyclopropanecarboxylate Acid-Base/Substitution->Sodium 1-bromocyclopropanecarboxylate 2-Bromocyclobutanone 2-Bromocyclobutanone Rearrangement->2-Bromocyclobutanone

Caption: Potential reaction pathways of this compound.

Unraveling the Products: A Comparative Analysis of Reaction Conditions

The choice of reagents and reaction conditions dictates the predominant product. Below, we compare three common scenarios and their expected outcomes.

Scenario 1: Solvolysis (e.g., with Water and Silver Nitrate)

Expected Primary Product: 1-Hydroxycyclopropanecarboxylic Acid

The treatment of this compound with water, often facilitated by a silver salt like silver nitrate (AgNO₃), is expected to proceed via a solvolysis reaction. Silver ions assist in the abstraction of the bromide, leading to the formation of a cyclopropyl cation. This intermediate is then trapped by water to yield 1-hydroxycyclopropanecarboxylic acid.[1][2][3] The reaction is typically driven by the precipitation of silver bromide.[4]

Reaction Mechanism: The reaction likely proceeds through an SN1-like mechanism.[5][6] The formation of the tertiary carbocation at the C1 position of the cyclopropane ring is stabilized by the adjacent carboxylic acid group.

cluster_0 Solvolysis Pathway This compound This compound Cyclopropyl Cation Cyclopropyl Cation This compound->Cyclopropyl Cation -Br- (Ag+) 1-Hydroxycyclopropanecarboxylic Acid 1-Hydroxycyclopropanecarboxylic Acid Cyclopropyl Cation->1-Hydroxycyclopropanecarboxylic Acid +H2O, -H+

Caption: Simplified mechanism for the solvolysis of this compound.

Scenario 2: Reaction with a Strong Base (e.g., Sodium Hydroxide)

Expected Primary Product: Sodium 1-bromocyclopropanecarboxylate

Given the acidic nature of the carboxylic acid proton, the most immediate reaction with a strong base like sodium hydroxide (NaOH) is deprotonation to form the corresponding sodium salt.[7][8] Under mild conditions, the cyclopropane ring and the C-Br bond are expected to remain intact.

Alternative Possibilities: Under more forcing conditions (e.g., high temperatures), elimination or even ring-opening reactions could occur, although these are generally less favored for this substrate. A nucleophilic substitution of the bromide by hydroxide is also a possibility, leading to 1-hydroxycyclopropanecarboxylic acid, but this would likely be a slower process than the acid-base reaction.[9][10]

Scenario 3: Potential Rearrangement Reactions

A Plausible, but Less Common, Product: 2-Bromocyclobutanone

While not a direct reaction of this compound itself, a related transformation to consider is the potential for rearrangement. For instance, activation of the carboxyl group (e.g., conversion to an acid chloride) followed by treatment with a Lewis acid could potentially induce a ring expansion to a cyclobutanone derivative. This type of rearrangement is analogous to the Favorskii rearrangement of α-halo ketones.[11][12] While speculative for the parent carboxylic acid, it's a critical consideration for its derivatives.

The Scientist's Toolkit: Structural Confirmation Protocols

Unambiguous identification of the reaction products is paramount. A multi-technique approach is essential for robust structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon skeleton and the substitution pattern of the products.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts, integration values, and coupling patterns of the cyclopropyl protons, which typically appear in the upfield region (0.5-1.5 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the cyclopropyl carbons are also characteristically upfield. Note the presence or absence of the quaternary carbon signal bonded to the bromine or hydroxyl group.

  • 2D NMR (Optional but Recommended): For complex spectra or to confirm assignments, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to their attached carbons and neighboring carbons, respectively).

Comparative NMR Data for Potential Products:

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Cyclopropyl H's: ~1.5-2.0 (complex multiplets)C-Br: ~30-40, CH₂: ~20-30, COOH: ~170-180
1-Hydroxycyclopropanecarboxylic Acid Cyclopropyl H's: ~1.0-1.5 (complex multiplets)C-OH: ~50-60, CH₂: ~15-25, COOH: ~175-185
2-Bromocyclobutanone Protons α to C=O: ~3.0-3.5, other ring protons: ~2.0-2.8C=O: ~200-210, CH-Br: ~50-60, CH₂'s: ~25-45

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the products.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for more volatile, less polar compounds).

  • Data Acquisition: Acquire the mass spectrum, paying close attention to the molecular ion peak (M⁺).

  • Isotopic Pattern Analysis: For bromine-containing compounds, look for the characteristic M and M+2 isotopic peaks with approximately equal intensity, which is a definitive indicator of the presence of one bromine atom.[13][14]

Expected Mass Spectral Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Features
This compound C₄H₅BrO₂164.99M⁺ and M+2⁺ peaks at m/z ~164 and ~166 (approx. 1:1 ratio)
1-Hydroxycyclopropanecarboxylic Acid C₄H₆O₃102.09M⁺ peak at m/z ~102
2-Bromocyclobutanone C₄H₅BrO148.99M⁺ and M+2⁺ peaks at m/z ~149 and ~151 (approx. 1:1 ratio)
X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation, including stereochemistry.[15][16]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure to obtain a three-dimensional model of the molecule.

cluster_1 Structural Confirmation Workflow Purified Product Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy ¹H, ¹³C, 2D Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry EI or ESI X-ray Crystallography X-ray Crystallography Purified Product->X-ray Crystallography (if crystalline) Proposed Structure Proposed Structure NMR Spectroscopy->Proposed Structure Final Confirmation Final Confirmation Proposed Structure->Final Confirmation Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Molecular Formula->Final Confirmation Unambiguous 3D Structure Unambiguous 3D Structure X-ray Crystallography->Unambiguous 3D Structure Unambiguous 3D Structure->Final Confirmation

Caption: A typical workflow for the structural confirmation of reaction products.

Conclusion: A Path to Certainty

The reactivity of this compound presents both opportunities and challenges for the synthetic chemist. By understanding the potential reaction pathways and employing a rigorous, multi-faceted analytical approach, researchers can confidently navigate this complex chemical landscape. The combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, provides a self-validating system for the definitive structural confirmation of the resulting products, paving the way for their successful application in drug discovery and development.

References

Comparative Bioactivity of 1-Bromocyclopropanecarboxylic Acid Analogs: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropane ring is a recurring motif in many biologically active compounds, prized for its conformational rigidity and metabolic stability. The introduction of a bromine atom and a carboxylic acid function to this small, strained ring system creates a molecule with the potential for diverse biological interactions. This analysis focuses on the bioactivity of analogs, primarily exploring their potential as enzyme inhibitors and cytotoxic agents against cancer cells.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following table summarizes the inhibitory constants (Ki) of bromophenol derivatives containing a cyclopropyl moiety against human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). These enzymes are relevant targets in various diseases, including glaucoma, epilepsy (hCA), and Alzheimer's disease (AChE). While not direct analogs of 1-bromocyclopropanecarboxylic acid, these compounds share the brominated cyclopropane feature and provide valuable preliminary data.

Compound IDDescriptionhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
6 trans-(1R,2R,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate7.8 ± 0.943.1 ± 16.7159.6 ± 21.9
7 cis isomer of 6---
8-26 Bromophenol derivatives of 6 and 77.8 - 58.343.1 - 150.2159.6 - 924.2

Note: A lower Ki value indicates a more potent inhibitor. Data is presented as a range for the series of bromophenol derivatives (compounds 8-26) as detailed in the source literature.[1]

Experimental Protocols

The determination of the inhibitory activity of the aforementioned compounds was conducted using established biochemical assays.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on human carbonic anhydrase I and II were assessed by measuring the esterase activity of the enzymes. The assay monitors the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be detected spectrophotometrically at 400 nm. The reaction is carried out in a Tris-SO4 buffer at pH 7.4. The inhibition constant (Ki) is determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor.

Acetylcholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase was determined using the Ellman's method. This assay measures the hydrolysis of acetylthiocholine iodide by the enzyme. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is monitored at 412 nm. The assay is performed in a phosphate buffer at pH 8.0. The Ki values are calculated from the concentration-dependent inhibition of the enzyme activity.

Potential Signaling Pathways and Mechanisms

Based on the inhibitory activities observed, this compound analogs could potentially interfere with signaling pathways regulated by carbonic anhydrases and acetylcholinesterase.

Signaling_Pathways cluster_CA Carbonic Anhydrase Inhibition cluster_AChE Acetylcholinesterase Inhibition cluster_Inhibitor CA Carbonic Anhydrase pH_reg pH Regulation CA->pH_reg Ion_trans Ion Transport CA->Ion_trans AChE Acetylcholinesterase ACh Acetylcholine AChE->ACh Synaptic_trans Synaptic Transmission ACh->Synaptic_trans Inhibitor 1-Bromocyclopropanecarboxylic Acid Analog Inhibitor->CA Inhibition Inhibitor->AChE Inhibition

Figure 1: Potential enzymatic inhibition pathways for this compound analogs.

The diagram above illustrates the potential points of intervention for these analogs. By inhibiting carbonic anhydrase, they could disrupt cellular pH homeostasis and ion transport, processes crucial in various physiological and pathological states. Inhibition of acetylcholinesterase would lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Experimental Workflow for Synthesis and Evaluation

The general workflow for investigating the bioactivity of novel this compound analogs involves several key stages, from chemical synthesis to biological testing.

Experimental_Workflow Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spectrometry) Synthesis->Purification Bioassays Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->Bioassays Data_Analysis Data Analysis (e.g., IC50, Ki determination) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Figure 2: General experimental workflow for the study of this compound analogs.

This workflow begins with the synthesis of a library of analogs from a common starting material. Each synthesized compound is then purified and its chemical structure confirmed using various analytical techniques. The purified analogs are subsequently screened in a panel of biological assays to determine their activity. The quantitative data obtained from these assays are then analyzed to establish a structure-activity relationship, which helps in identifying the chemical features that are crucial for the observed biological effects. This iterative process is fundamental in the field of medicinal chemistry for the development of new therapeutic agents.

References

economic and efficiency comparison of different cyclopropanating reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Cyclopropanating Reagents: An Economic and Efficiency Comparison for Researchers

The cyclopropane ring, a small, highly strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural product synthesis.[1][2][3] Its unique conformational rigidity and electronic properties can significantly improve a molecule's biological activity, metabolic stability, and binding affinity.[4] However, the inherent ring strain makes the synthesis of cyclopropanes a non-trivial challenge, often requiring highly reactive intermediates.[1][5]

This guide offers a comparative analysis of the most prevalent cyclopropanation methods, designed for researchers, scientists, and drug development professionals. By examining the economic and efficiency factors of each major class of reagents, this document serves as a practical tool for selecting the optimal synthetic strategy. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to support informed decision-making in your synthetic endeavors.

Key Cyclopropanation Methodologies: A Comparative Overview

The choice of a cyclopropanating agent is a critical decision influenced by factors such as substrate scope, required stereocontrol, functional group tolerance, cost, safety, and scalability. The following table provides a high-level comparison of the four major classes of cyclopropanation reactions.

Method Reagent/Precursors Economic Factors Efficiency & Selectivity Safety & Handling
Simmons-Smith Reaction Diiodomethane (CH₂I₂) + Zn-Cu couple or Diethylzinc (Et₂Zn)Moderate to High: Cost of CH₂I₂ and stoichiometric zinc. Et₂Zn is pyrophoric.High yields, excellent stereospecificity (concerted mechanism), good functional group tolerance. Directed by proximal hydroxyl groups.[6][7]Et₂Zn is pyrophoric. CH₂I₂ is a suspected carcinogen. Flow chemistry can improve safety.[8][9]
Transition Metal Catalysis Diazo compounds (e.g., Ethyl Diazoacetate) + Metal Catalyst (Rh, Cu, Fe, Co)Variable: Rh catalysts are expensive. Fe/Co are inexpensive alternatives.[10] Diazo compounds can be costly to purchase or require careful in-situ generation.Excellent yields and broad substrate scope.[11] High enantioselectivity achievable with chiral catalysts.[12]Diazo compounds are toxic and potentially explosive.[13][14][15] Requires careful handling and specialized equipment.
Corey-Chaykovsky Reaction Sulfur Ylides (from Trimethylsulfonium/-sulfoxonium halides + Base)Low: Reagents are generally inexpensive and readily available.[16]Good yields for forming cyclopropyl ketones from α,β-unsaturated systems.[17][18] Metal-free.Dimethyl sulfide (DMS) byproduct is volatile with a strong, unpleasant odor.[16] Generally safer than diazo-based methods.
Dihalocarbene Addition Haloforms (e.g., CHCl₃, CHBr₃) + Strong Base (e.g., KOt-Bu)Very Low: Reagents are commodity chemicals and very inexpensive.Simple and effective for generating gem-dihalocyclopropanes, which are versatile synthetic intermediates.[1][19]Haloforms are toxic. Reactions with strong bases can be exothermic.

In-Depth Analysis of Cyclopropanating Reagents

The Simmons-Smith Reaction: A Stereospecific Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its reliability and high degree of stereospecificity.[2][19] It utilizes a zinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which adds to an alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7][13]

Mechanism and Variants: The active reagent is generated from diiodomethane and a zinc-copper couple. A significant modification, known as the Furukawa variant, uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often leading to higher yields and cleaner reactions.[2][6] A key feature is the electrophilic nature of the carbenoid, which reacts faster with electron-rich olefins.[6] Furthermore, proximal hydroxyl groups on the substrate can coordinate to the zinc center, directing the cyclopropanation to the syn face with high diastereoselectivity.[7][20]

Economic and Safety Considerations: The primary economic drawback is the cost of diiodomethane and the need for a stoichiometric or excess amount of zinc reagent.[10] Diethylzinc is highly pyrophoric and must be handled under a strictly inert atmosphere, posing a significant safety challenge, particularly on a large scale. Recent advancements in continuous-flow processing have demonstrated a safer and more scalable approach to this reaction.[8][9]

Caption: The Simmons-Smith reaction mechanism involves the formation of a zinc carbenoid, which then undergoes a concerted, stereospecific addition to an alkene.

Representative Protocol (Furukawa Modification):

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.5 equiv, e.g., 1.0 M in hexanes) via syringe.

  • To this mixture, add diiodomethane (1.5 equiv) dropwise. The rate of addition should be controlled to manage any exotherm.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction cautiously by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Transition Metal-Catalyzed Cyclopropanation: Versatility and Asymmetric Control

This class of reactions typically involves the decomposition of a diazo compound by a transition metal catalyst to generate a metal carbene intermediate, which then transfers the carbene fragment to an alkene.[11] This methodology is exceptionally versatile, with a broad substrate scope and, most importantly, the capacity for high levels of enantioselectivity.

Mechanism and Catalysts: Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts, but their high cost is a significant drawback.[11] Consequently, catalysts based on more abundant and less expensive metals like copper, iron, and cobalt have been developed as cost-effective alternatives.[10][12][21] The key to asymmetric catalysis lies in the use of chiral ligands on the metal center, which can create a chiral environment that differentiates between the two faces of the approaching alkene, leading to one enantiomer of the cyclopropane product in excess.

Economic and Safety Considerations: The primary safety concern is the use of diazo compounds, which are known to be toxic and potentially explosive, especially in concentrated form.[14][15] Ethyl diazoacetate (EDA) is commonly used and is more stable than the highly hazardous diazomethane. For large-scale applications, the cost and toxicity of both the catalyst and the diazo precursor must be carefully evaluated.

Catalytic_Cycle Catalyst [M] Catalyst Carbene [M]=CHR (Metal Carbene) Catalyst->Carbene + R-CHN₂ Diazo R-CHN₂ N2 N₂ Carbene->Catalyst + Alkene - Product Alkene Alkene Product Cyclopropane Decision_Tree start Start: Need to Synthesize a Cyclopropane q1 Is high enantioselectivity required? start->q1 q2 Is the substrate an α,β-unsaturated carbonyl compound? q1->q2 No ans1 Use Transition Metal Catalysis with a Chiral Ligand q1->ans1 Yes q3 Does the substrate have a directing hydroxyl group? q2->q3 No ans2 Consider Corey-Chaykovsky Reaction q2->ans2 Yes q4 Is cost the primary concern and a gem-dihalo intermediate acceptable? q3->q4 No ans3 Use Simmons-Smith Reaction q3->ans3 Yes ans4 Use Dihalocarbene Addition q4->ans4 Yes ans5 Simmons-Smith is still a strong, stereospecific option q4->ans5 No

References

Protocol Validation for a Reproducible Synthesis of 1-Bromocyclopropanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel building blocks is a critical step in the discovery pipeline. 1-bromocyclopropanecarboxylic acid is a valuable, non-commercially available intermediate, and a reproducible synthesis protocol is essential for its reliable incorporation into drug candidates and other complex molecules. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable method for a given research and development context.

The synthesis of this compound is approached as a two-stage process: first, the synthesis of the precursor, cyclopropanecarboxylic acid, followed by its α-bromination. This guide compares two well-established methods for the synthesis of the cyclopropanecarboxylic acid precursor: the nitrile cyclization of γ-chlorobutyronitrile and the malonic ester synthesis. The subsequent bromination is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.

Comparison of Synthesis Protocols for Cyclopropanecarboxylic Acid

ParameterMethod 1: Nitrile CyclizationMethod 2: Malonic Ester Synthesis
Starting Materials γ-Chlorobutyronitrile, Sodium HydroxideDiethyl Malonate, 1,2-Dibromoethane, Sodium Ethoxide
Key Reaction Steps Intramolecular cyclization and in-situ hydrolysisAlkylation followed by saponification and decarboxylation
Reported Yield 74-79%[1]Moderate (typically 50-60%)
Reaction Time Approximately 4-5 hours[1]Multi-day procedure
Purity of Crude Product Good, requires distillation[1]Requires careful purification to remove byproducts
Scalability Demonstrated on a mole scale[1]Can be scaled, but may require optimization
Key Advantages High yield, one-pot reactionReadily available and inexpensive starting materials
Key Disadvantages Handling of cyanide-containing starting materialMulti-step process with lower overall yield

Experimental Protocols

Method 1: Synthesis of Cyclopropanecarboxylic Acid via Nitrile Cyclization and Subsequent Bromination

Part A: Synthesis of Cyclopropanecarboxylic Acid

This protocol is adapted from the procedure published in Organic Syntheses.[1]

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with two reflux condensers and a mechanical stirrer, add 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.

  • Initial Reaction: Mix the contents by shaking and then heat the flask on a steam bath. A vigorous reaction will commence. After 1 hour of heating, the mixture will become mostly solid.

  • Hydrolysis: Complete the hydrolysis by adding 500 mL of water in small portions over approximately 2 hours while continuing to heat. Start with 15-20 mL portions and increase to 60-75 mL portions every 10-15 minutes. Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and acidify with a solution of 200 g of concentrated sulfuric acid in 300 g of crushed ice. Cool the solution again in an ice bath. Separate the upper layer of crude cyclopropanecarboxylic acid. Extract the aqueous layer once with 1 liter of ether.

  • Purification: Combine the crude acid and the ether extract and dry over anhydrous sodium sulfate. Remove the ether by distillation. Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid (boiling point 94–95°C at 26 mm Hg). The expected yield is 63.5–68 g (74–79%).[1]

Part B: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is an adaptation of the standard Hell-Volhard-Zelinsky reaction.[2][3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the freshly distilled cyclopropanecarboxylic acid (1 mole equivalent). Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 mole equivalent).

  • Bromination: Slowly add bromine (1.1 mole equivalents) from the dropping funnel. The reaction is exothermic and will produce HBr gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Completion: Gently heat the reaction mixture to 80-100°C until the evolution of HBr ceases and the color of bromine has disappeared.

  • Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation. The expected yield is typically in the range of 60-80% for HVZ reactions.

Method 2: Synthesis of Cyclopropanecarboxylic Acid via Malonic Ester Synthesis and Subsequent Bromination

Part A: Synthesis of Cyclopropanecarboxylic Acid

This protocol is based on the principles of the malonic ester synthesis.[5]

  • Enolate Formation: In a suitable reaction vessel, dissolve diethyl malonate (1 mole equivalent) in absolute ethanol. Add a solution of sodium ethoxide in ethanol (1 mole equivalent) to form the enolate.

  • Alkylation: To the enolate solution, add 1,2-dibromoethane (1 mole equivalent) dropwise. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.5 mole equivalents) in water. Heat to reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. Gently heat the acidified solution to effect decarboxylation of the resulting cyclopropane-1,1-dicarboxylic acid.

  • Workup and Purification: Extract the product with ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent. The crude cyclopropanecarboxylic acid can be purified by vacuum distillation.

Part B: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

The bromination of the cyclopropanecarboxylic acid synthesized via this method follows the same HVZ protocol as described in Method 1, Part B.

Mandatory Visualization

ProtocolValidationWorkflow start Start: Define Synthesis Target (this compound) lit_review Literature Review & Protocol Selection start->lit_review synthesis_1 Initial Synthesis & Purification lit_review->synthesis_1 characterization Structural Characterization (NMR, MS, IR) synthesis_1->characterization purity_analysis Purity Assessment (HPLC, GC, Elemental Analysis) characterization->purity_analysis purity_analysis->synthesis_1 If impurities detected or structure incorrect reproducibility Reproducibility Check (Multiple Runs) purity_analysis->reproducibility If structure & purity confirmed scalability Scalability Assessment reproducibility->scalability documentation Final Protocol Documentation scalability->documentation end End: Validated Protocol documentation->end

Caption: Workflow for the validation of a chemical synthesis protocol.

References

A Comparative Guide: HPLC vs. TLC for Real-Time Monitoring of Reactions with 1-Bromocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and cost-effectiveness. When working with reactive intermediates like 1-bromocyclopropanecarboxylic acid, a key building block in the synthesis of various pharmaceutical agents, selecting the appropriate analytical technique for real-time monitoring is a critical decision. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this purpose, supported by experimental considerations and data-driven insights.

This document will delve into the principles of both techniques, present a detailed comparison of their performance metrics, provide generalized experimental protocols for monitoring reactions involving this compound, and visualize the workflows and a relevant reaction pathway.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[1][2] The separation is based on the differential partitioning of the analytes between the two phases.[2] For real-time reaction monitoring, HPLC offers high resolution, sensitivity, and the ability to automate the analysis of multiple time points.[3][4]

Thin-Layer Chromatography (TLC): The Rapid and Cost-Effective Scout

TLC is a planar chromatographic technique where a thin layer of adsorbent material, such as silica gel, is coated onto a flat support.[5] The separation occurs as a solvent mobile phase moves up the plate via capillary action, carrying the sample components at different rates.[5] TLC is widely used for its simplicity, speed, and low cost, making it an excellent tool for qualitative and semi-quantitative reaction monitoring.[5][6]

Head-to-Head Comparison: HPLC vs. TLC for Reaction Monitoring

The choice between HPLC and TLC for real-time reaction monitoring depends on the specific requirements of the study, including the need for quantitative data, the complexity of the reaction mixture, and budgetary constraints. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Quantitative Analysis Excellent, highly precise and accurate.[3][4]Primarily qualitative to semi-quantitative.[5][7] Quantitative analysis is possible with densitometry but is less precise than HPLC.[8]
Resolution High to very high, capable of separating complex mixtures.[4][9]Lower than HPLC, may not resolve closely related impurities.[5][9]
Sensitivity (LOD/LOQ) Generally high, with LOD and LOQ values in the µg/mL to ng/mL range.[10][11]Lower than HPLC, with LOD and LOQ values typically in the µ g/spot to ng/spot range.[2][12]
Analysis Time per Sample 5-30 minutes, depending on the method.[13]5-20 minutes for development, plus spotting and visualization time.[14]
Throughput High with an autosampler, allowing for unattended analysis of many time points.[3][4]High, as multiple samples can be run on a single plate.[5]
Cost (Instrument & Consumables) High initial instrument cost and ongoing cost of solvents and columns.[1]Low initial cost and inexpensive consumables.[5][6]
Ease of Use Requires more extensive training for operation and method development.[1]Simple to perform with minimal training.[5][6]
Precision (RSD) Typically <2% for quantitative analysis.[3][15]Higher variability, with RSD values often >5-10% for quantitative analysis.[7][15]

Experimental Protocols

HPLC Method for Monitoring Reactions with this compound

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of products.

1. Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of mobile phase) to stop the reaction and prevent further changes.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. The gradient will depend on the polarity of the reactants and products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as carboxylic acids have some UV absorbance at low wavelengths). For improved sensitivity and selectivity, pre-column derivatization with a UV-active or fluorescent tag can be employed.[16]

3. Data Analysis:

  • Monitor the peak area of this compound and the product(s) over time.

  • Calculate the percent conversion of the starting material and the formation of the product at each time point.

TLC Method for Monitoring Reactions with this compound

This protocol describes a general TLC method for the qualitative to semi-quantitative monitoring of reactions involving this compound.

1. Sample Preparation:

  • At specified time intervals, use a capillary tube to withdraw a small aliquot from the reaction mixture.

  • Spot the aliquot directly onto the TLC plate baseline.

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 plates.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate). A common starting ratio is 7:3 (non-polar:polar). To prevent tailing of the carboxylic acid spot, add a small amount (0.5-1%) of acetic or formic acid to the eluent.[17][18]

  • Development: Place the spotted TLC plate in a developing chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[17]

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde) can also be used.

3. Data Analysis:

  • Observe the disappearance of the starting material spot and the appearance of the product spot(s) over time.

  • The relative intensity of the spots can provide a semi-quantitative estimation of the reaction progress.

Visualizing the Process: Workflows and Reaction Pathways

To better illustrate the practical differences and a potential application, the following diagrams were created using the DOT language.

HPLC_vs_TLC_Workflow cluster_hplc HPLC Workflow cluster_tlc TLC Workflow h1 Aliquot Reaction Mixture h2 Quench & Dilute h1->h2 h3 Filter Sample h2->h3 h4 Inject into HPLC h3->h4 h5 Data Acquisition & Analysis h4->h5 t1 Aliquot Reaction Mixture t2 Spot on TLC Plate t1->t2 t3 Develop Plate t2->t3 t4 Visualize Spots t3->t4 t5 Qualitative Assessment t4->t5

A comparison of the typical workflows for HPLC and TLC reaction monitoring.

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds containing a cyclopropane ring, which can enhance biological activity.[19] A plausible synthetic application is in the creation of antiviral agents, where the cyclopropane moiety can serve as a rigid scaffold. The following diagram illustrates a hypothetical reaction pathway.

Reaction_Pathway A This compound C Amide Coupling A->C B Amine Nucleophile B->C D N-(cyclopropyl)amide Intermediate C->D Formation of Amide Bond E Further Functionalization D->E F Antiviral Drug Candidate E->F Introduction of Pharmacophore

A hypothetical pathway for the synthesis of an antiviral drug candidate.

Conclusion

Both HPLC and TLC are valuable techniques for the real-time monitoring of chemical reactions involving this compound.

  • HPLC is the superior choice when quantitative data, high resolution, and automation are required. Its precision and sensitivity make it ideal for kinetic studies and for detecting low-level impurities.[3][4][9]

  • TLC excels as a rapid, low-cost, and simple method for qualitative assessment of reaction progress.[5][6] It is an excellent tool for quickly determining if a reaction has gone to completion and for optimizing reaction conditions before committing to more resource-intensive analysis by HPLC.

Ultimately, the most effective approach may involve the complementary use of both techniques. TLC can be used for initial, rapid screening of reaction conditions, while HPLC can be employed for detailed kinetic analysis and final product quantification. This integrated approach allows researchers to leverage the strengths of each technique, leading to a more efficient and comprehensive understanding of their chemical transformations.

References

Safety Operating Guide

Proper Disposal of 1-Bromocyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Bromocyclopropanecarboxylic acid. It is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult your institution's guidelines and the Safety Data Sheet (SDS) for the specific chemical before handling or disposing of any hazardous waste.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a halogenated organic acid, this compound requires specific handling and disposal procedures. It is characterized as harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Therefore, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[3][4]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1][5] Always wear appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A flame-resistant lab coat.

In the event of a spill, it should be cleaned up immediately. The spilled chemical and all materials used for cleanup must be treated as hazardous waste.[6] For large spills, evacuate the area and contact your institution's EHS department for assistance.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[7][8] Co-mingling of different waste streams can create dangerous reactions and significantly increase disposal costs.[8][9]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Collect this compound waste in a designated "Halogenated Organic Waste" container.[7]

  • Acids and Bases: Do not mix acids with bases in the same container.[7][10]

  • Oxidizers and Reducers: Keep oxidizing agents separate from reducing agents and organic compounds.[10]

Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a container that is compatible with this compound. Plastic is often preferred.[11]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[3][10]

  • Labeling:

    • Label the waste container as "Hazardous Waste" before adding any material.[8][12]

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[12][13]

    • Maintain a list of all components and their approximate quantities if other halogenated wastes are added to the same container.[7][12]

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[3][10]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]

    • Ensure the SAA is inspected weekly for any signs of leakage.[10]

  • Requesting Disposal:

    • Once the container is full or has reached the maximum accumulation time set by your institution (often 9 to 12 months), arrange for its disposal.[3][11]

    • Contact your institution's EHS department to request a waste pickup.[11] Follow their specific procedures for scheduling a collection.

Disposal Methods

The recommended disposal method for halogenated organic compounds like this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[5][14] This ensures the complete destruction of the hazardous components. Evaporation is not an acceptable method of disposal.[6]

Summary of Key Information

ParameterGuidelineSource
Waste Category Halogenated Organic Acid[7]
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage[1][2]
PPE Chemical-resistant gloves, Safety goggles/face shield, Lab coat[1]
Disposal Method Licensed chemical destruction plant (e.g., incineration)[5][14]
Container Type Compatible, leak-proof container with a screw-top cap[3][10]
Labeling "Hazardous Waste" with full chemical name[12][13]
Storage Closed container in a designated Satellite Accumulation Area[10][11]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start Generate 1-Bromocyclopropanecarboxylic Acid Waste is_hazardous Is the waste hazardous? start->is_hazardous select_container Select Compatible, Leak-Proof Container is_hazardous->select_container Yes (Halogenated Organic Acid) label_container Label as 'Hazardous Waste' with Full Chemical Name select_container->label_container add_to_container Add to Halogenated Organic Waste Container label_container->add_to_container close_container Keep Container Securely Closed add_to_container->close_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_in_saa inspect_weekly Inspect Weekly for Leaks store_in_saa->inspect_weekly contact_ehs Contact EHS for Waste Pickup inspect_weekly->contact_ehs Container Full or Time Limit Reached end Professional Disposal (e.g., Incineration) contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromocyclopropanecarboxylic acid
Reactant of Route 2
1-Bromocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.